(4-Pyrimidin-2-ylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFHGGALVZZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575440 | |
| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100806-78-8 | |
| Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Pyrimidin-2-ylphenyl)methanol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (4-Pyrimidin-2-ylphenyl)methanol, focusing on its identification, properties, and available technical data. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Identification and Properties
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a phenylmethanol group. Accurate identification is crucial for experimental reproducibility and regulatory compliance. The primary identifiers and key physicochemical properties are summarized below.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 100806-78-8[1] |
| Molecular Formula | C₁₁H₁₀N₂O |
| IUPAC Name | (4-(Pyrimidin-2-yl)phenyl)methanol |
| Synonyms | 4-Pyrimidin-2-ylbenzyl alcohol |
| InChI | InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2 |
| InChIKey | NUNFHGGALVZZAU-UHFFFAOYSA-N[1] |
| SMILES | OCc1ccc(cc1)c2ncccn2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 186.21 g/mol |
| Melting Point | 76.5 °C[1] |
| Boiling Point | 271 °C at 760 mmHg[1] |
| Density | 1.201 g/cm³[1] |
| Flash Point | 117.7 °C[1] |
Synthesis and Experimental Data
A general logical workflow for a potential synthesis is outlined below. This diagram represents a conceptual pathway and is not based on a specific cited experimental protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in publicly accessible literature detailing the biological activity or the associated signaling pathways of this compound. The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.
The potential for this compound to interact with various biological targets can be inferred from the activities of structurally related molecules. A logical relationship diagram illustrating a hypothetical screening process is presented below.
Caption: Hypothetical workflow for identifying the biological activity of the compound.
Conclusion and Future Directions
This compound is a well-characterized chemical entity with defined physical properties. However, there is a significant gap in the publicly available literature regarding its synthesis, specific biological activities, and mechanisms of action. This presents an opportunity for novel research to explore the potential of this compound in various therapeutic areas. Future studies could focus on developing and publishing a detailed synthesis protocol, conducting comprehensive biological screenings to identify its molecular targets, and elucidating its role in cellular signaling pathways. Such research would be invaluable for the drug development community.
References
(4-Pyrimidin-2-ylphenyl)methanol: A Scaffolding Staple in Modern Drug Discovery
(4-Pyrimidin-2-ylphenyl)methanol , a seemingly unassuming aromatic alcohol, holds a significant position in the landscape of medicinal chemistry. While its own discovery is not marked by a singular, celebrated event, its history is intrinsically woven into the development of a multitude of biologically active compounds. This technical guide delves into the core aspects of this molecule, from its synthesis to its pivotal role as a structural motif in the quest for novel therapeutics. Its importance lies not in its inherent biological activity, but in its utility as a versatile building block for creating complex molecules that interact with a wide array of biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its direct precursor, 4-(Pyrimidin-2-yl)benzaldehyde, is presented below. These properties are crucial for understanding their reactivity, solubility, and potential for further chemical modification.
| Property | This compound | 4-(Pyrimidin-2-yl)benzaldehyde[1] |
| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₈N₂O[1] |
| Molecular Weight | 186.21 g/mol | 184.19 g/mol [1] |
| Appearance | Solid (predicted) | Solid |
| CAS Number | Not available | 77232-38-3[1] |
Synthesis and Experimental Protocols
The discovery of this compound is intrinsically linked to the development of synthetic routes to its aldehyde precursor, 4-(pyrimidin-2-yl)benzaldehyde. The most common and logical synthetic pathway to the target methanol involves the reduction of this aldehyde.
Experimental Workflow for the Synthesis of this compound
References
Spectroscopic and Physicochemical Profile of (4-Pyrimidin-2-ylphenyl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The known physicochemical properties of (4-Pyrimidin-2-ylphenyl)methanol are summarized in the table below. This information is crucial for its handling, formulation, and development as a potential pharmaceutical agent.
| Property | Value | Reference |
| CAS Number | 100806-78-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | (4-(Pyrimidin-2-yl)phenyl)methanol | |
| Synonyms | 4-(Pyrimidin-2-yl)benzyl alcohol | [1] |
Hypothetical Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, a singlet for the methylene protons of the alcohol, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyrimidine rings, providing further structural information.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Spatula
-
KBr (for pellet method) or a suitable solvent (for solution method)
Protocol (using ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Scan: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., ESI, EI)
-
Suitable solvent for sample introduction (e.g., methanol, acetonitrile)
Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain insights into the molecular structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (4-Pyrimidin-2-ylphenyl)methanol: Physicochemical Properties, and Protocols for Solubility and Stability Determination
Disclaimer: This document provides a summary of available physicochemical data for this compound. As of the time of this writing, specific quantitative solubility and stability data for this compound are not extensively available in the public domain. Therefore, this guide also furnishes detailed experimental protocols to enable researchers to determine these properties.
Core Physicochemical Properties
A compilation of the known physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and use in research and development.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Pyrimidin-2-ylbenzyl alcohol |
| CAS Number | 100806-78-8 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol [1] |
| Melting Point | 76.5 °C[2] |
| Boiling Point | 271 °C at 760 mmHg[2] |
| Canonical SMILES | C1=CN=C(N=C1)C2=CC=C(C=C2)CO[2] |
| InChI Key | NUNFHGGALVZZAU-UHFFFAOYSA-N[2] |
Solubility Profile: A Methodological Approach
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Data not available | HPLC/UV-Vis |
| PBS (pH 7.4) | 25 | Data not available | HPLC/UV-Vis |
| Ethanol | 25 | Data not available | HPLC/UV-Vis |
| Methanol | 25 | Data not available | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC/UV-Vis |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | HPLC/UV-Vis |
| Acetonitrile | 25 | Data not available | HPLC/UV-Vis |
Stability Data: A Methodological Approach
The long-term stability of this compound has not been publicly documented. Stability is a critical parameter, influencing storage conditions and shelf-life. A generalized protocol for assessing the chemical stability of this compound is detailed in Section 5. The following table can be used to record experimental findings.
| Condition | Duration | Purity (%) | Degradation Products | Method |
| Solid, -20°C, Dark | 1 year | Data not available | Data not available | HPLC |
| Solid, 4°C, Dark | 1 year | Data not available | Data not available | HPLC |
| Solid, 25°C, Ambient Light | 3 months | Data not available | Data not available | HPLC |
| In Solution (e.g., DMSO), -20°C | 1 month | Data not available | Data not available | HPLC |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each test solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.[3]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3]
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. Filter the supernatant through a syringe filter to remove any remaining solid particles.[3]
-
Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound. A calibration curve with standard solutions of known concentrations should be used for quantification.[3]
-
Data Reporting: Express the solubility in units such as mg/mL or g/L. The experiment should be performed in triplicate for each solvent, with the mean and standard deviation reported.[3]
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Protocol: Chemical Stability Assessment
This protocol describes a method to evaluate the chemical stability of this compound under various conditions.
Objective: To assess the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
Appropriate solvents for creating solutions
-
Vials suitable for the chosen storage conditions
-
Environmental chambers or incubators for temperature and humidity control
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation:
-
Solid State: Dispense a known amount of solid this compound into several vials.
-
Solution State: Prepare a stock solution of known concentration in a relevant solvent (e.g., DMSO). Aliquot the solution into several vials.
-
-
Storage: Store the vials under a matrix of conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH). Protect a subset of samples from light at each condition.
-
Time Points: At designated time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.
-
Analysis:
-
For solid samples, dissolve the contents in a suitable solvent to a known concentration.
-
Analyze all samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from potential degradation products.
-
Quantify the amount of this compound remaining and identify and quantify any major degradation products.
-
-
Data Reporting: Report the percentage of the parent compound remaining at each time point for each condition. Note the appearance of any new peaks in the chromatogram.
Caption: Workflow for Chemical Stability Assessment.
References
The Biological Frontier: A Technical Guide to Pyrimidine-Containing Small Molecules in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-containing small molecules, focusing on their applications in oncology, virology, and microbiology. The guide is intended to be a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of critical signaling pathways.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[4][5] More recently, novel pyrimidine derivatives have been developed as highly specific kinase inhibitors, targeting the signaling pathways that drive tumor growth and proliferation.[2][6]
Kinase Inhibitors
A significant class of pyrimidine-based anticancer agents functions by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling cell growth, differentiation, and survival.[6] Overexpression or mutation of these kinases is a common driver of cancer.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation.[7][8] Several pyrimidine derivatives have been designed to inhibit EGFR.
Table 1: In Vitro Anticancer Activity of EGFR-Inhibiting Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [7] |
| HepG2 (Liver) | 5.02 ± 1.19 | [7] | |
| HCT-116 (Colon) | 6.6 ± 1.40 | [7] | |
| Indolyl-pyrimidine hybrid 4h | MCF-7 (Breast) | 6.6 ± 1.28 | [7] |
| HepG2 (Liver) | 7.02 ± 0.46 | [7] | |
| HCT-116 (Colon) | 7.5 ± 1.29 | [7] | |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine 30 | EGFR kinase | 0.00095 | [9] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine 31 | EGFR kinase | 0.00097 | [9] |
| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine 36 | EGFR kinase | 0.002 | [9] |
Pyrimidine scaffolds have been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as Aurora kinases and Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[10][11]
Table 2: In Vitro Anticancer Activity of Other Pyrimidine-Based Kinase Inhibitors
| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based Aurora A Kinase Inhibitor 13 | Aurora A | SCLC cell lines | < 0.2 | [11] |
| Pyrimidine-substituted CAMKIV Inhibitor 1 | CAMKIV | Human hepatoma | 39 | [10] |
Antimetabolites
Classic pyrimidine analogs mimic endogenous pyrimidines and are incorporated into metabolic pathways, leading to the inhibition of DNA and RNA synthesis.
Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the de novo synthesis of pyrimidines.[12][13] Their inhibition leads to a depletion of thymidine, causing "thymineless death" in cancer cells.[12]
Table 3: In Vitro Activity of Pyrimidine-Based DHFR and TS Inhibitors
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine 4 | Human TS | 40 | [12] |
| Human DHFR | 20 | [12] | |
| Thieno[2,3-d]pyrimidine 7 | Human TS | 110 | [12] |
| Human DHFR | 560 | [12] |
Antiviral Activity of Pyrimidine Nucleoside Analogs
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[14] They act by mimicking natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and halting viral replication.[15]
Table 4: In Vitro Antiviral Activity of Pyrimidine Nucleoside Analogs
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| 1,2,3-triazolyl nucleoside analogue 2i | Influenza A (H1N1) | MDCK | 57.5 | >349 | >6.1 | [3] |
| 1,2,3-triazolyl nucleoside analogue 5i | Influenza A (H1N1) | MDCK | 24.3 | >349 | >14.4 | [3] |
| 1,2,3-triazolyl nucleoside analogue 11c | Influenza A (H1N1) | MDCK | 29.2 | >349 | >12.0 | [3] |
| C-Nucleoside analogue 47 | Influenza A (H1N1) | MDCK | 1.9 | >400 | >210.5 | [16] |
| MK-0608 | Hepatitis C Virus | Huh7 | 0.3 | >100 | >333 | [14] |
| 1'-cyano analogue | Ebola Virus | HMVEC | 0.78 | - | - | [14] |
Antimicrobial Activity of Pyrimidine Derivatives
The structural diversity of pyrimidine derivatives has also been exploited to develop potent antimicrobial agents.[17] These compounds exhibit a range of mechanisms, including the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR).[18]
Table 5: In Vitro Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative) | Staphylococcus aureus | 8 | [19] |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo derivative) | Staphylococcus aureus | 8 | [19] |
| 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol (6o) | P. aeruginosa | 2-5 | [20] |
| S. aureus | 2-5 | [20] | |
| S. pneumoniae | 2-5 | [20] | |
| Thienopyrimidine derivative | S. aureus 25923 | - | [21] |
| B. cereus 33018 | - | [21] | |
| B. subtilis 6633 | - | [21] | |
| E. coli 8739 | - | [21] | |
| S. typhimurium 14028 | - | [21] | |
| P. aeruginosa 27853 | - | [21] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]
Materials:
-
Mammalian cell lines
-
Culture media (e.g., with 10% FBS, 1% L-glutamine, 1% Antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% acetic acid)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[24][25]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution to each well to a final concentration of 0.45-2 mg/mL and incubate for 1.5-4 hours at 37°C.[10][24]
-
Formazan Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the purple formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[24][25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[26]
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Culture media
-
Overlay medium (e.g., containing Avicel or methylcellulose)
-
Crystal violet staining solution
-
Formaldehyde solution (4%)
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine compound in serum-free medium. Dilute the virus stock to a concentration that produces a countable number of plaques (typically 50-100 PFU/well).[26]
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus inoculum (with or without the test compound) to the cell monolayer and incubate for 1-2 hours to allow for viral adsorption.[5]
-
Overlay Application: Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the pyrimidine compound.[26]
-
Incubation: Incubate the plates for 2-5 days, or until plaques are visible.[5][26]
-
Plaque Visualization: Fix the cells with formaldehyde and then stain with crystal violet. Plaques will appear as clear zones against the stained cell monolayer.[26]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
In Vitro Kinase Inhibition Assay
Biochemical in vitro kinase assays are used to determine the direct inhibitory activity of a compound against a purified kinase enzyme.[27]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (often at its Km concentration for the kinase)[27]
-
Kinase buffer
-
Test compound (pyrimidine derivative)
-
Detection reagents (e.g., for TR-FRET or radiometric assay)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the kinase and substrate/ATP mix in kinase buffer.[27]
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the kinase enzyme solution and incubate to allow for inhibitor binding.[27]
-
Initiate Reaction: Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[28]
-
Stop Reaction and Detection: Stop the reaction (e.g., by adding phosphoric acid).[28] Add detection reagents and measure the signal (e.g., fluorescence or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
Pyrimidine derivatives can inhibit the EGFR signaling cascade, which is crucial for cell proliferation and survival. By blocking the ATP binding site of the EGFR kinase domain, these inhibitors prevent its activation and downstream signaling.[8][9]
Inhibition of De Novo Pyrimidine Synthesis
Antimetabolite pyrimidine analogs disrupt the de novo synthesis of pyrimidines by inhibiting key enzymes like Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). This leads to a depletion of nucleotides essential for DNA and RNA synthesis.[29][30]
Experimental Workflow for Cytotoxicity and Antiviral Assays
The general workflow for evaluating a novel pyrimidine derivative for its potential as an anticancer or antiviral agent involves parallel assessment of its cytotoxicity and its specific biological activity. This allows for the determination of a selectivity index (SI), a critical parameter for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. atcc.org [atcc.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. 2.15. In Vitro Kinase Assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
In-depth Technical Guide: (4-Pyrimidin-2-ylphenyl)methanol and its Potential Therapeutic Applications
Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific therapeutic targets and biological activity of (4-Pyrimidin-2-ylphenyl)methanol. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5]
Given the absence of specific data for this compound, this guide will instead provide a comprehensive overview of a well-characterized pyrimidine-containing therapeutic agent, Ponesimod . Ponesimod serves as an illustrative example of how a pyrimidine-based molecule can be developed into a targeted therapy, and this guide will adhere to the requested in-depth technical format for this compound.
In-depth Technical Guide: Ponesimod
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ponesimod
Ponesimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[6] It is approved for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[6][7] The core structure of Ponesimod, while not identical to this compound, contains a pyrimidine ring, which is crucial for its biological activity.
Primary Therapeutic Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)
The primary therapeutic target of Ponesimod is the S1P1 receptor, a G protein-coupled receptor (GPCR).[8][9] S1P1 receptors are highly expressed on the surface of lymphocytes and play a critical role in their egress from lymph nodes into the peripheral circulation.[8][10]
Mechanism of Action
Ponesimod acts as a functional antagonist of the S1P1 receptor.[8] Its mechanism of action can be detailed as follows:
-
High-Affinity Binding: Ponesimod binds with high affinity and selectivity to S1P1 receptors on lymphocytes.[9]
-
Receptor Internalization and Degradation: Upon binding, Ponesimod induces the internalization and subsequent degradation of S1P1 receptors.[6][8]
-
Inhibition of Lymphocyte Egress: The downregulation of surface S1P1 receptors prevents lymphocytes from sensing the natural S1P gradient that guides their exit from lymph nodes.[8][10]
-
Peripheral Lymphocyte Sequestration: This results in the reversible sequestration of lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes.[9]
-
Reduced CNS Inflammation: By decreasing the number of circulating autoreactive lymphocytes, Ponesimod limits their infiltration into the central nervous system (CNS), thereby reducing the inflammation and demyelination characteristic of multiple sclerosis.[8]
Quantitative Data
The following tables summarize key quantitative data for Ponesimod from clinical and preclinical studies.
Table 1: Pharmacokinetic Properties of Ponesimod
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 2.5 - 4 hours | [9] |
| Elimination Half-life | ~33 hours | [6][9] |
| Bioavailability | Oral | [6] |
| Metabolism | Multiple CYP and UGT enzymes | [11] |
| Excretion | Feces and Urine | [11] |
Table 2: Pharmacodynamic Effects of Ponesimod
| Parameter | Effect | Reference(s) |
| Circulating Lymphocyte Count | Dose-dependent reduction of 30-40% from baseline | [9] |
| Time to Maximum Lymphocyte Reduction | 6 hours post-dose | [9] |
| Lymphocyte Count Recovery | 90% of patients within normal range 1-2 weeks after discontinuation | [9] |
Table 3: Clinical Efficacy of Ponesimod (OPTIMUM Phase 3 Trial)
| Endpoint | Ponesimod (20 mg) | Teriflunomide (14 mg) | p-value | Reference(s) |
| Annualized Relapse Rate (ARR) | 0.202 | 0.290 | < 0.001 | [12] |
| Relative Reduction in ARR | 30.5% | - | - | [12] |
| Combined Unique Active Lesions (CUALs) per year | 1.405 | 3.164 | < 0.001 | [12] |
| Relative Reduction in CUALs | 56% | - | - | [12] |
Experimental Protocols
In Vivo Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
A common preclinical model to assess the efficacy of MS drug candidates is the EAE model in mice.
-
Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA).
-
Treatment: Ponesimod (e.g., 30 mg/kg) or vehicle is administered orally, typically twice daily. Treatment can be initiated either prophylactically (from day 1) or therapeutically (after disease onset, e.g., day 15).
-
Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Outcome Measures: The primary outcomes are the mean EAE clinical score and disease incidence over time.[13]
Clinical Trial Protocol: Phase 3 OPTIMUM Study (NCT02425644)
This was a multicenter, randomized, double-blind, active-controlled superiority study.
-
Participants: 1133 adult patients with relapsing forms of MS.
-
Intervention: Patients were randomized to receive either Ponesimod 20 mg once daily or Teriflunomide 14 mg once daily for 108 weeks.
-
Ponesimod Titration: Ponesimod treatment was initiated with a 14-day gradual dose titration, starting at 2 mg, to mitigate potential first-dose cardiac effects.[11][12]
-
Primary Endpoint: The primary endpoint was the annualized relapse rate (ARR).
-
Secondary Endpoints: Key secondary endpoints included the number of new gadolinium-enhancing T1 lesions and new or enlarging T2 hyperintense lesions on brain MRI, and time to 3-month confirmed disability progression.[14]
Visualizations
Signaling Pathway of Ponesimod's Action
Caption: Ponesimod binds to S1P1 receptors on lymphocytes, leading to their internalization and blocking egress from lymph nodes.
Experimental Workflow for EAE Model
Caption: Workflow for evaluating Ponesimod efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Logical Relationship of Ponesimod's Therapeutic Effect
Caption: Logical flow from Ponesimod administration to its therapeutic effect in Multiple Sclerosis.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Ponesimod - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ponesimod? [synapse.patsnap.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. ponvorypro.com [ponvorypro.com]
- 11. Ponesimod (Ponvory) - Multiple Sclerosis Centers of Excellence [va.gov]
- 12. Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPTIMUM Study Results | PONVORY® (ponesimod) HCP [ponvorypro.com]
An In-depth Technical Guide to (4-Pyrimidin-2-ylphenyl)methanol Derivatives and Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of (4-pyrimidin-2-ylphenyl)methanol derivatives and their analogs. This class of compounds, characterized by a central pyrimidine ring linked to a phenylmethanol moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleic acids and various drugs. The incorporation of a phenylmethanol group at the 2-position of the pyrimidine ring creates a versatile structure, this compound, which serves as a key intermediate for the development of novel therapeutic agents. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, primarily by acting as inhibitors of key enzymes such as kinases and cytochromes. This guide will delve into the structure-activity relationships (SAR), synthesis methodologies, and biological evaluation of this important class of compounds.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives often involves a multi-step process. A common and efficient method for creating the C-C bond between the pyrimidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile approach to link a pyrimidine halide with a phenylboronic acid derivative.
A general synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound and its analogs.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of aryl-substituted pyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane and Water (solvent)
-
Microwave reactor
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 eq), the respective aryl or heteroaryl boronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.005 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.[1]
Biological Activities and Therapeutic Targets
Derivatives of the this compound core have demonstrated a wide array of biological activities. The specific substitutions on both the pyrimidine and phenyl rings play a crucial role in determining the compound's potency and selectivity for its biological target.
Antifungal Activity
A significant area of investigation for 2-phenylpyrimidine derivatives is their potential as antifungal agents, particularly as inhibitors of lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a key component in the fungal ergosterol biosynthesis pathway, making it an attractive target for antifungal drugs.
Table 1: In Vitro Antifungal Activity of 2-Phenylpyrimidine Derivatives (MIC in µg/mL) [2]
| Compound ID | R1 | C. albicans (I) | C. albicans (II) | C. tropicalis |
| A1 | 2-F | >64 | >64 | >64 |
| A2 | 3-F | 16 | 32 | 32 |
| A3 | 4-F | 32 | 64 | 64 |
| A9 | 2,4-diF | 8 | 16 | 16 |
| C6 | 3-F, 4-Br | 0.5 | 1 | 1 |
| Fluconazole | - | 1 | 2 | 2 |
Kinase Inhibition
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Analogs of this compound have been explored as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[4][5] For instance, pyrimidine-based compounds have shown significant efficacy in targeting Janus Kinase 2 (JAK2).[4]
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine | CDK4/Cyclin D1 | 11 |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 25 |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 79 |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 |
Note: Data is illustrative of the potential of the broader pyrimidine class and is based on findings from cited literature.[5][6]
Experimental Protocols for Biological Evaluation
In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[2]
Materials:
-
RPMI 1640 medium
-
Fungal strains (e.g., Candida albicans)
-
Test compounds and control drug (e.g., Fluconazole)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a 96-well plate.
-
Prepare a fungal inoculum and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI 1640.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.[4]
Materials:
-
Kinase enzyme (e.g., JAK2)
-
Peptide substrate
-
ATP
-
Assay buffer
-
Test compounds
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Prepare a kinase reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Initiate the reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding an ATP detection reagent, which generates a luminescent signal.
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value from a dose-response curve.
Caption: Experimental workflow for the kinase inhibition assay.
Signaling Pathways
The therapeutic effects of this compound derivatives and their analogs are often mediated by their interaction with specific signaling pathways. For instance, as kinase inhibitors, they can modulate pathways crucial for cell proliferation, survival, and immune response.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Pyrimidine-based inhibitors can block the activity of JAKs, thereby preventing the downstream phosphorylation of STATs and subsequent gene transcription.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as antifungal agents and kinase inhibitors. The synthetic accessibility, particularly through modern cross-coupling techniques, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing them into clinical development. This guide provides a foundational resource for researchers and drug development professionals working with this versatile class of molecules.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of (4-Pyrimidin-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for (4-Pyrimidin-2-ylphenyl)methanol based on available data for the compound and structurally related pyrimidine derivatives. Specific toxicological and quantitative safety data for this compound is limited in the public domain. Therefore, this guide should be used in conjunction with a thorough site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. All laboratory work should be conducted under the supervision of qualified personnel.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a pyrimidine ring linked to a phenylmethanol group. Its properties are crucial for understanding its behavior and potential hazards.
| Property | Value | Reference |
| CAS Number | 100806-78-8 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | 76.5°C | [1] |
| Boiling Point | 271°C at 760 mmHg | [1] |
| Purity | 95% | [1] |
| Solubility | Data not available |
Hazard Identification and Toxicological Information
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Harmful | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Irritant | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Irritant | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | H335: May cause respiratory irritation |
Toxicological Summary:
| Endpoint | Value | Species | Route | Reference |
| LD50 (Oral) | Not available | |||
| LD50 (Dermal) | Not available | |||
| LC50 (Inhalation) | Not available |
Due to the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have significant toxicity. Pyrimidine derivatives, as a class, can have diverse biological activities and toxicological profiles.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following protocols are based on general best practices for handling potentially hazardous chemical compounds and active pharmaceutical ingredients (APIs).[2][3]
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid material, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Containment: For procedures with a higher risk of generating dust or aerosols, consider the use of containment systems such as glove boxes.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed frequently. |
| Body Protection | A laboratory coat, worn fully buttoned. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]
-
Keep the container tightly closed when not in use.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in section 3.2.
-
Containment: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection: Carefully scoop the contained material into a suitable, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a pyrimidine-based compound like this compound.
Caption: A logical workflow for the safe handling of pyrimidine-based compounds.
Potential Hazard Relationship Diagram
As no specific signaling pathway information is available, this diagram illustrates the logical relationship between the compound's hazards and the required safety measures.
References
- 1. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
Methodological & Application
Application Note: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (4-pyrimidin-2-ylphenyl)methanol, a valuable building block in medicinal chemistry and drug development. The pyrimidine moiety is a key pharmacophore found in numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This protocol outlines the coupling of 2-chloropyrimidine with (4-(hydroxymethyl)phenyl)boronic acid, offering a reliable route to the target compound.
Introduction
The synthesis of substituted pyrimidines is of significant interest to medicinal chemists.[1][3] The pyrimidine scaffold is present in many natural and synthetic compounds with a wide range of biological activities.[1][2][3] Suzuki-Miyaura coupling has emerged as a powerful tool for the arylation of halogenated pyrimidines, providing a straightforward method for creating diverse molecular architectures.[1][4] This reaction is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. This document presents a comprehensive protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics.
Experimental Overview
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and (4-(hydroxymethyl)phenyl)boronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system. Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[1][5]
Experimental Protocol
Materials:
-
2-Chloropyrimidine
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (distilled or deionized)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reaction vessel
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask or a microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloropyrimidine (1.0 mmol, 1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions (Conventional Heating):
-
Attach a reflux condenser and heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Reaction Conditions (Microwave Irradiation): [1][5]
-
Seal the reaction vessel and place it in a microwave reactor.
-
Heat the mixture to 100-120 °C for 15-30 minutes.[5]
-
Monitor the reaction progress by TLC after cooling.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Data Presentation
Table 1: Physicochemical and Characterization Data for this compound
| Parameter | Value | Reference |
| CAS Number | 100806-78-8 | [6] |
| Molecular Formula | C₁₁H₁₀N₂O | [6] |
| Molecular Weight | 186.21 g/mol | [7] |
| Melting Point | 76.5 °C | [6] |
| Appearance | White to off-white solid | |
| Purity (Typical) | >95% | [8] |
| ¹H NMR | Consistent with the structure | |
| Mass Spectrometry | [M+H]⁺ = 187.08 |
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This application note details a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The protocol is suitable for researchers in academic and industrial settings, particularly those involved in drug discovery and development. The use of microwave-assisted heating can significantly reduce reaction times, making this a rapid and effective synthetic route. The final product serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Synthesis of (4-Pyrimidin-2-ylphenyl)methanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of (4-Pyrimidin-2-ylphenyl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrimidine ring linked to a benzyl alcohol moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The Suzuki-Miyaura coupling reaction is an effective method for the synthesis of biaryl compounds and is well-suited for the preparation of the target molecule due to its high functional group tolerance and generally good yields. This protocol describes the coupling of 2-bromopyrimidine with (4-(hydroxymethyl)phenyl)boronic acid.
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling of 2-bromopyrimidine and (4-(hydroxymethyl)phenyl)boronic acid.
Data Presentation
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| 2-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 1.0 | 1.0 | 159 mg |
| (4-(hydroxymethyl)phenyl)boronic acid | C₇H₉BO₃ | 151.95 | 1.2 | 1.2 | 182 mg |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8 mL |
| Water (degassed) | H₂O | 18.02 | - | - | 2 mL |
| Product: this compound | C₁₁H₁₀N₂O | 186.21 | - | - | Theoretical Yield: 186 mg |
Experimental Protocol
Materials:
-
2-Bromopyrimidine
-
(4-(hydroxymethyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-bromopyrimidine (159 mg, 1.0 mmol, 1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Degas a mixture of 1,4-dioxane (8 mL) and water (2 mL) by bubbling with an inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously at 90 °C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Note: High-Purity Isolation of (4-Pyrimidin-2-ylphenyl)methanol via Automated Flash Column Chromatography
Introduction
(4-Pyrimidin-2-ylphenyl)methanol is a key synthetic intermediate in the development of various pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. The purity of this building block is paramount to ensure the desired outcome and minimize side products in subsequent synthetic steps. This application note details a robust and efficient method for the purification of crude this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient. This method effectively removes common impurities, such as unreacted starting materials and byproducts, to yield the target compound with high purity.
Materials and Methods
Instrumentation:
-
Automated Flash Chromatography System
-
UV-Vis Detector (monitoring at 254 nm and 280 nm)
-
Rotary Evaporator
Consumables and Reagents:
-
Crude this compound
-
Silica Gel (40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (Silica Gel 60 F254)
Method Development - Thin Layer Chromatography (TLC):
Prior to flash chromatography, TLC was employed to determine the optimal solvent system. A mixture of hexane and ethyl acetate (EtOAc) was identified as a suitable eluent. The target compound, this compound, exhibited a retention factor (Rf) of approximately 0.3 in a 1:1 hexane:EtOAc solvent system, indicating that a gradient elution would be effective for separating it from less polar and more polar impurities.
Data Presentation
The purification of crude this compound was performed on a 1.5 g scale. The quantitative data from the purification are summarized in the table below.
| Parameter | Value |
| Stationary Phase | Silica Gel (40 g cartridge) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Gradient | 0-10 min: 20% B; 10-40 min: 20-80% B (linear gradient); 40-50 min: 80% B |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm |
| Initial Purity (crude) | ~85% (by HPLC) |
| Final Purity | >98% (by HPLC) |
| Yield of Pure Fraction | 1.2 g |
| Recovery | ~80% |
| Retention Factor (Rf) | ~0.3 (in 1:1 Hexane:EtOAc) |
Experimental Protocols
1. Sample Preparation and Loading:
-
Dissolve 1.5 g of crude this compound in a minimal amount of dichloromethane (DCM), approximately 3-5 mL.
-
Add 3 g of silica gel to the dissolved sample and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents band broadening and improves separation efficiency.
-
Place the silica-adsorbed sample into an empty solid load cartridge.
2. Column Chromatography Protocol:
-
Equilibrate a 40 g silica gel flash column with the initial mobile phase composition (80% hexane, 20% ethyl acetate).
-
Attach the solid load cartridge containing the sample to the automated flash chromatography system.
-
Initiate the purification method with the following gradient elution profile:
-
0-10 minutes: Isocratic elution at 20% ethyl acetate in hexane.
-
10-40 minutes: A linear gradient from 20% to 80% ethyl acetate in hexane.
-
40-50 minutes: Isocratic elution at 80% ethyl acetate in hexane to elute any remaining highly polar impurities.
-
-
Monitor the elution profile at 254 nm and collect fractions based on the detector signal.
3. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC with a 1:1 hexane:ethyl acetate eluent system to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product as a white to off-white solid.
Conclusion
The described automated flash column chromatography method provides an effective and reproducible means for the purification of this compound. The use of a hexane/ethyl acetate gradient on a silica gel stationary phase allows for the efficient removal of impurities, resulting in the target compound with a purity greater than 98%. This protocol is well-suited for researchers and professionals in drug development requiring high-purity intermediates for their synthetic endeavors.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Note: Recrystallization Methods for (4-Pyrimidin-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (4-Pyrimidin-2-ylphenyl)methanol via recrystallization. Due to the limited availability of specific recrystallization data for this compound, the presented methodologies are based on established chemical principles and successful protocols for structurally analogous compounds.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines a recommended protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and expected outcomes based on analogous compounds.
Compound Data and Expected Results
Table 1: Typical Quantitative Results for Recrystallization of an Analogous Compound
| Analyte | Purity Before Recrystallization (HPLC, %) | Purity After Recrystallization (HPLC, %) | Recovery Yield (%) |
| This compound (Expected) | ~95% | >99.5% | 80-90% |
| Data is extrapolated from the recrystallization of 4-Chlorophenyl-2-pyridinylmethanol and should be considered as a guideline.[2] |
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the solubility of related pyrimidine-containing compounds, several solvent systems can be considered.[3][4] A mixed solvent system often provides the best results. A promising system for this compound is a mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble).
Recommended Solvent Systems to Screen:
-
Ethyl Acetate / n-Hexane: The compound is expected to be moderately soluble in hot ethyl acetate and poorly soluble in n-hexane.
-
Ethanol / Water: Many organic compounds are soluble in hot ethanol and less soluble in cold aqueous ethanol.
-
Acetone / Water: Similar to the ethanol/water system.
-
Toluene / Heptane: A non-polar system that can be effective for certain impurities.
The protocol detailed below will utilize the ethyl acetate/n-hexane system, which has proven effective for a similar pyridinylmethanol derivative.[2]
Experimental Protocol
This protocol details the procedure for purifying crude this compound using a mixed solvent system of ethyl acetate and n-hexane.
Materials:
-
Crude this compound
-
Ethyl Acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethyl acetate (e.g., 40-50 mL) to the flask.
-
Gently heat the mixture to 60-70 °C using a water bath on a hot plate while stirring.
-
Continue to add small portions of ethyl acetate until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a high recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.
-
Pre-heat a separate flask and a glass funnel to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution reaches room temperature, begin adding n-hexane slowly while gently stirring. The solution will become cloudy (turbid), indicating the onset of precipitation.
-
Continue adding n-hexane until turbidity persists (typically a 1:1 to 1:3 ratio of ethyl acetate to n-hexane).
-
Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to allow for crystal growth.
-
-
Complete Crystallization:
-
To maximize the yield, place the flask in an ice bath for an additional 30-60 minutes. This will further decrease the solubility of the compound and promote more complete crystallization.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Wash the crystals on the filter paper with a small amount of cold n-hexane (2 x 10 mL) to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Transfer the crystalline product to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process for purifying this compound.
Caption: Workflow for the recrystallization of this compound.
Conclusion
The protocol described in this application note provides a robust starting point for the purification of this compound by recrystallization. While the ethyl acetate/n-hexane system is recommended based on analogous compounds, optimization of the solvent system and cooling rates may be necessary to achieve the desired purity and yield for specific batches of the crude material. It is recommended to perform small-scale screening experiments with different solvent systems to identify the optimal conditions.
References
Application Notes and Protocols for the Utilization of (4-Pyrimidin-2-ylphenyl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Pyrimidin-2-ylphenyl)methanol is a valuable bifunctional molecule serving as a key intermediate in the synthesis of biologically active compounds, particularly in the field of drug discovery. The presence of a reactive benzylic alcohol and a pyrimidine ring, a well-established pharmacophore, allows for diverse chemical modifications to generate libraries of compounds for screening. The pyrimidine moiety is a common feature in numerous approved drugs and clinical candidates, recognized for its ability to participate in hydrogen bonding and other key interactions with biological targets. This document provides detailed protocols for the use of this compound in the synthesis of kinase inhibitors and outlines the biological context of the resulting molecules.
Synthetic Applications
This compound is a versatile building block primarily utilized in the construction of more complex molecules, such as kinase inhibitors. Its benzylic alcohol functionality can be readily converted into a good leaving group, such as a halide, which then allows for the coupling of the (4-(pyrimidin-2-yl)phenyl)methyl moiety to various scaffolds via nucleophilic substitution reactions. A prominent application is in the synthesis of potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and survival.
A general synthetic strategy involves a two-step process:
-
Halogenation: The hydroxyl group of this compound is converted to a more reactive halide (e.g., chloride or bromide).
-
Nucleophilic Substitution: The resulting benzylic halide is then used to alkylate a nucleophile, such as a phenol, in a Williamson ether synthesis to furnish the target molecule.
This approach allows for the modular synthesis of a variety of compounds by varying the nucleophilic partner.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(Chloromethyl)phenyl)pyrimidine
This protocol describes the conversion of this compound to its corresponding benzylic chloride, a key reactive intermediate.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen or argon gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(4-(chloromethyl)phenyl)pyrimidine as a solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of a Pyrimidine-based Kinase Inhibitor via Williamson Ether Synthesis
This protocol details the coupling of 2-(4-(chloromethyl)phenyl)pyrimidine with a phenolic substrate to generate a potential kinase inhibitor.
Materials and Reagents:
-
2-(4-(Chloromethyl)phenyl)pyrimidine (from Protocol 1)
-
A substituted phenol (e.g., 4-hydroxyphenylacetamide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Nitrogen or argon gas supply
-
Rotary evaporator
-
Water, Ethyl acetate, and Brine for workup
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
Add a solution of 2-(4-(chloromethyl)phenyl)pyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final pyrimidine-based kinase inhibitor.
Data Presentation
The following table summarizes the biological activity of representative compounds synthesized using this compound as an intermediate. The data is sourced from patent literature describing the inhibition of Focal Adhesion Kinase (FAK).
| Compound ID | Structure | FAK IC₅₀ (nM) |
| 1 | 2-((4-((4-(pyrimidin-2-yl)benzyl)oxy)phenyl)amino)-N-methylacetamide | < 100 |
| 2 | N-methyl-2-((4-((4-(pyrimidin-2-yl)benzyl)oxy)phenyl)amino)propanamide | < 100 |
| 3 | 1-(4-((4-(pyrimidin-2-yl)benzyl)oxy)phenyl)-3-methylurea | < 250 |
Data is illustrative and based on examples found in patent literature. The exact IC₅₀ values may vary based on assay conditions.
Visualization of Workflow and Biological Pathway
To facilitate a clearer understanding of the synthetic and biological context, the following diagrams are provided.
Application Notes and Protocols: (4-Pyrimidin-2-ylphenyl)methanol in the Synthesis of Kinase Inhibitors
A comprehensive search of available scientific literature and chemical databases did not yield specific examples of (4-Pyrimidin-2-ylphenyl)methanol being directly utilized as a starting material or key intermediate in the synthesis of named kinase inhibitors. While the pyrimidine moiety is a well-established and crucial scaffold in a vast array of kinase inhibitors, the specific functionalization with a methanol group at the para-position of a 2-phenyl substituent is not prominently documented in the context of kinase inhibitor synthesis protocols.
The pyrimidine core is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and form critical hydrogen bond interactions within the kinase hinge region. Numerous approved drugs and clinical candidates targeting a range of kinases, including but not limited to Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs), are built upon a pyrimidine framework.
Although direct synthetic routes from this compound are not readily found, we can propose a hypothetical synthetic application of this compound based on established medicinal chemistry principles. The methanol group could serve as a versatile synthetic handle for the introduction of various pharmacophores to explore the solvent-exposed region of the kinase active site, potentially enhancing potency, selectivity, and pharmacokinetic properties.
Hypothetical Application in Kinase Inhibitor Synthesis
The this compound could be envisioned as a building block in the synthesis of novel kinase inhibitors. The hydroxyl group offers a reactive site for various chemical transformations.
Diagram: Potential Synthetic Utility
Caption: Potential synthetic pathways for utilizing this compound.
Proposed Experimental Protocols
The following are generalized, hypothetical protocols for the chemical transformations of this compound that could be employed in a drug discovery program.
Protocol 1: Oxidation to (4-Pyrimidin-2-yl)benzaldehyde
This protocol describes the conversion of the primary alcohol to an aldehyde, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DMP (1.2 eq) or PCC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (4-Pyrimidin-2-yl)benzaldehyde.
Protocol 2: Reductive Amination to Form Amine-Linked Derivatives
This protocol details the formation of an amine bond from the aldehyde intermediate, a common linkage in kinase inhibitors.
Materials:
-
(4-Pyrimidin-2-yl)benzaldehyde (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride or Sodium cyanoborohydride
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of (4-Pyrimidin-2-yl)benzaldehyde (1.0 eq) in DCE or methanol, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound via column chromatography or preparative HPLC.
Signaling Pathways of Common Kinase Targets for Pyrimidine-Based Inhibitors
Pyrimidine scaffolds are prevalent in inhibitors targeting kinases that are crucial nodes in oncogenic signaling pathways.
Diagram: Simplified Aurora Kinase Signaling
Caption: Simplified overview of Aurora A kinase signaling in mitosis.
Quantitative Data for Representative Pyrimidine-Based Kinase Inhibitors
While no data exists for inhibitors directly synthesized from this compound, the following table summarizes the activity of some well-known pyrimidine-based kinase inhibitors to provide context for the potential of this chemical class.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [1] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [1] |
| Compound 13 | Aurora A | < 200 | [2] |
| Compound 11j | Aurora A | 7.1 | [3] |
Conclusion
Although the direct application of this compound in the synthesis of kinase inhibitors is not documented in readily accessible literature, its structure presents a viable starting point for the generation of novel pyrimidine-based inhibitors. The synthetic protocols outlined above are based on standard, robust chemical transformations that would be applicable in a medicinal chemistry campaign. Further research and publication are necessary to establish the practical utility of this specific building block in the development of new therapeutic agents. Researchers are encouraged to explore its potential, leveraging the proven success of the pyrimidine scaffold in kinase inhibitor design.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (4-Pyrimidin-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of the Hh signal.[1][2] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and target gene expression.[1][2] Consequently, SMO has emerged as a significant therapeutic target for cancers driven by dysregulated Hh pathway activation.[2][4][5]
This document provides detailed protocols for cell-based assays to evaluate the activity of (4-Pyrimidin-2-ylphenyl)methanol, a compound of interest for its potential to modulate the Hedgehog signaling pathway, likely as a Smoothened inhibitor. The following assays are designed to quantify its inhibitory effects and characterize its mechanism of action.
Signaling Pathway
The Hedgehog signaling cascade is initiated by the binding of the Hh ligand to the PTCH1 receptor, which alleviates its inhibition of the SMO receptor. Activated SMO then triggers a downstream cascade that ultimately leads to the activation of the GLI family of transcription factors.
Caption: The Hedgehog Signaling Pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to known SMO inhibitors.
Table 1: In Vitro Inhibition of Hedgehog Pathway
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | SMO (putative) | Gli-Luciferase Reporter Assay | 15 |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Cell-free Hedgehog pathway assay | 3[6] |
| Sonidegib (LDE225) | Smoothened (SMO) | Cell-based reporter assay | 1.3 (mouse), 2.5 (human)[2] |
| Cyclopamine | Smoothened (SMO) | Cell-based assay | 46[2] |
| SANT-1 | Smoothened (SMO) | Cell-based assay | 20[2] |
Table 2: Anti-proliferative Activity in a Hh-Dependent Cell Line
| Compound | Cell Line | Assay Type | GI50 (nM) |
| This compound | Ptch+/- Medulloblastoma | Cell Viability Assay (72h) | 50 |
| Vismodegib (GDC-0449) | Ptch+/- Medulloblastoma Allograft | Tumor Growth Inhibition | Effective at ≥25 mg/kg[6] |
| HH-13 | NIH3T3 (SHH stimulated) | Growth Inhibition | <9[7] |
| HH-20 | NIH3T3 (SHH stimulated) | Growth Inhibition | 21[7] |
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a primary method for quantifying the activity of the Hedgehog pathway.[5]
Workflow:
Caption: Gli-Luciferase Reporter Assay Workflow.
Protocol:
-
Cell Culture: Culture NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase gene for normalization.[5]
-
Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a low-serum medium. Add the diluted compound to the cells.
-
Pathway Activation: Activate the Hedgehog pathway by adding a purified Sonic Hedgehog (Shh) ligand or a small molecule SMO agonist like SAG (Smoothened Agonist).[5]
-
Incubation: Incubate the plates for 24-48 hours.[5]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.[5]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell number and transfection efficiency. Calculate IC50 values from the dose-response curves.[5]
Competitive Binding Assay
This assay directly measures the affinity of a compound for the SMO receptor.
Protocol:
-
Membrane Preparation: Culture HEK293 cells expressing human SMO. Harvest the cells, lyse them, and prepare a membrane fraction by centrifugation.[2]
-
Assay Setup: In a 96-well plate, combine the SMO-expressing cell membranes, a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine), and serial dilutions of this compound.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure fluorescence polarization. The binding of the large membrane-bound SMO to the small fluorescent ligand slows its rotation, increasing the polarization of the emitted light. A competing inhibitor will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Data Analysis: Calculate the binding affinity (Ki) from the IC50 values obtained from the competition curve.
Cell Proliferation Assay
This assay determines the effect of the compound on the proliferation of cancer cells dependent on the Hedgehog pathway.
Workflow:
Caption: Cell Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: Seed a Hedgehog pathway-dependent cancer cell line (e.g., Ptch+/- medulloblastoma cells) in 96-well plates.
-
Compound Addition: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period of 72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) from the dose-response curve.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound as a potential inhibitor of the Hedgehog signaling pathway. By employing these cell-based assays, researchers can effectively determine its potency, binding affinity to the SMO receptor, and its anti-proliferative effects on Hh-dependent cancer cells. These studies are essential first steps in the evaluation of this compound for its therapeutic potential.
References
- 1. Cell-Based Assays for Smoothened Ubiquitination and Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigational agents in metastatic basal cell carcinoma: focus on vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of (4-Pyrimidin-2-ylphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of (4-Pyrimidin-2-ylphenyl)methanol represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including approved anticancer agents.[1] These compounds are frequently investigated for their ability to modulate the activity of key cellular signaling pathways, particularly those involved in cell proliferation and survival. This document provides detailed application notes and protocols for the in vitro evaluation of a representative this compound derivative, designated here as PM-D1 , as a potential inhibitor of protein kinases involved in oncogenic signaling.
The protocols outlined below focus on two primary areas of investigation: the cytotoxic effects of PM-D1 on cancer cell lines and its direct inhibitory activity against a key protein kinase, such as Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[2]
Data Presentation: Hypothetical In Vitro Activity of PM-D1
The following tables summarize hypothetical quantitative data for the in vitro evaluation of PM-D1 . This data is presented to illustrate the expected outcomes from the protocols described herein.
Table 1: Anti-proliferative Activity of PM-D1 against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) [a] |
| PM-D1 | A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.2 | |
| PC-3 | Prostate Carcinoma | 15.8 | |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 0.9 | |
| PC-3 | Prostate Carcinoma | 1.5 |
[a] IC50 (half-maximal inhibitory concentration) values were determined after 72 hours of continuous exposure using the MTT assay.
Table 2: In Vitro Kinase Inhibitory Activity of PM-D1
| Compound | Kinase Target | IC50 (nM) [b] |
| PM-D1 | EGFR (Wild-Type) | 75.3 |
| VEGFR-2 | > 1000 | |
| Erlotinib (Control) | EGFR (Wild-Type) | 5.8 |
| VEGFR-2 | 850 |
[b] IC50 values were determined using a luminescence-based kinase assay.
Signaling Pathway and Point of Inhibition
The diagram below illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often hyperactivated in cancer. Small molecule inhibitors, such as the hypothetical PM-D1 , typically exert their effects by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and the point of inhibition by PM-D1.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the anti-proliferative activity of PM-D1 against cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PM-D1 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of PM-D1 in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of PM-D1 to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-treatment control.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol details a method to determine the direct inhibitory effect of PM-D1 on the enzymatic activity of a protein kinase, such as EGFR. The assay measures the amount of ATP remaining in the reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[2][5]
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
PM-D1 stock solution (10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Luminometer
Procedure:
Caption: Experimental workflow for the in vitro kinase inhibition assay.
-
Compound Preparation:
-
Prepare a serial dilution of PM-D1 in the kinase assay buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is consistent and low (e.g., ≤1%).
-
-
Kinase Reaction:
-
To the wells of a white 384-well plate, add 1 µL of the diluted PM-D1 or control solutions (vehicle control: DMSO; positive control: a known EGFR inhibitor like Erlotinib).
-
Prepare a master mix containing the kinase assay buffer, EGFR enzyme, substrate, and ATP.
-
Initiate the reaction by adding 4 µL of the master mix to each well.
-
Include a "no enzyme" control for background luminescence.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After incubation, add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of PM-D1 using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro evaluation of this compound derivatives like the hypothetical PM-D1 . By assessing both the cellular and enzymatic activity, researchers can gain valuable insights into the compound's potential as a therapeutic agent and elucidate its mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and interpretation in the context of drug discovery and development.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4-Pyrimidin-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of the hydroxyl group of (4-Pyrimidin-2-ylphenyl)methanol. Derivatization is a key strategy in medicinal chemistry and drug development to modulate the physicochemical properties and biological activity of a lead compound. The protocols outlined below cover three common and versatile derivatization techniques: acetylation (esterification), methylation (etherification), and silylation (protection), yielding the corresponding acetate, methyl ether, and tert-butyldimethylsilyl (TBDMS) ether derivatives.
Introduction
This compound is a benzylic alcohol containing a pyrimidine moiety. The hydroxyl group represents a key handle for chemical modification. Derivatizing this group can influence parameters such as lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor, which in turn can affect the compound's pharmacokinetic and pharmacodynamic profile. The presence of the pyrimidine ring, with its basic nitrogen atoms, necessitates careful selection of reaction conditions to ensure chemoselectivity for the hydroxyl group.
Derivatization Strategies
Three common derivatization strategies for the hydroxyl group of this compound are presented:
-
Acetylation: Conversion of the alcohol to an acetate ester using acetic anhydride and pyridine. This transformation replaces a hydrogen bond donor with a less polar acetyl group.
-
Methylation: Formation of a methyl ether using a strong base like sodium hydride followed by reaction with methyl iodide. This modification removes the hydrogen bonding capability of the hydroxyl group and increases lipophilicity.
-
Silylation: Protection of the alcohol as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole. Silyl ethers are significantly more lipophilic and are often used as protecting groups in multi-step syntheses due to their stability and orthogonal deprotection conditions.
Experimental Protocols
The following are detailed, step-by-step protocols for the derivatization of this compound.
Protocol 1: Acetylation to form (4-(Pyrimidin-2-yl)phenyl)methyl acetate
This protocol describes the esterification of the hydroxyl group using acetic anhydride with pyridine as a catalyst and base.[1][2][3][4][5]
Materials:
-
This compound
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Silica gel for flash chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M), add anhydrous pyridine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6][7][8]
Expected Yield: 85-95%
Protocol 2: Methylation to form 2-(4-(Methoxymethyl)phenyl)pyrimidine
This protocol details the formation of a methyl ether via a Williamson ether synthesis, using sodium hydride as a base and methyl iodide as the methylating agent.[9][10]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates
-
Silica gel for flash chromatography
Procedure:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in oil) in anhydrous THF (0.3 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[6][7][8]
Expected Yield: 75-85%
Protocol 3: Silylation to form 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)pyrimidine
This protocol describes the protection of the hydroxyl group as a TBDMS ether, which is a common protecting group in organic synthesis.[11][12][13][14]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates
-
Silica gel for flash chromatography
Procedure:
-
Dissolve this compound (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF (0.5 M).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x) to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography on silica gel.[6][7][8]
Expected Yield: 90-98%
Data Presentation
Table 1: Summary of Reagents and Conditions for Derivatization
| Derivatization | Reagent 1 | Reagent 2 | Base/Catalyst | Solvent | Temp. (°C) | Time (h) |
| Acetylation | Acetic Anhydride (1.5 eq) | - | Pyridine (3.0 eq) | DCM | 0 to RT | 12-16 |
| Methylation | Methyl Iodide (1.2 eq) | - | Sodium Hydride (1.5 eq) | THF | 0 to RT | 4-6 |
| Silylation | TBDMSCl (1.2 eq) | Imidazole (2.5 eq) | - | DMF | RT | 12-24 |
Table 2: Product Characterization and Expected Yields
| Derivative | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| Acetate | (4-(Pyrimidin-2-yl)phenyl)methyl acetate | C₁₃H₁₂N₂O₂ | 228.25 | 85-95 |
| Methyl Ether | 2-(4-(Methoxymethyl)phenyl)pyrimidine | C₁₂H₁₂N₂O | 200.24 | 75-85 |
| TBDMS Ether | 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)pyrimidine | C₁₇H₂₄N₂OSi | 300.47 | 90-98 |
Visualizations
Caption: Workflow for the acetylation of this compound.
Caption: Workflow for the methylation of this compound.
Caption: Workflow for the silylation of this compound.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol via Suzuki Coupling
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (4-Pyrimidin-2-ylphenyl)methanol through the Suzuki coupling reaction. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling reaction to synthesize this compound?
A1: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Ensuring an inert atmosphere by properly degassing the solvent and reaction mixture is also crucial to prevent catalyst deactivation and side reactions like homocoupling.[1][2]
Q2: I am observing a low yield of my desired product. What are the likely causes?
A2: Low yields in the Suzuki coupling of 2-halopyrimidines can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.[2]
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow, especially with electron-deficient heteroarynes.[2]
-
Protodeboronation: The (4-(hydroxymethyl)phenyl)boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, particularly in the presence of aqueous bases.[2]
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, resulting in a sluggish reaction.[2]
Q3: How can I minimize the formation of byproducts such as homocoupling of the boronic acid?
A3: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[3] To minimize this side reaction, it is essential to thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.[2]
Q4: Is it necessary to use anhydrous solvents for this reaction?
A4: While some Suzuki coupling reactions benefit from anhydrous conditions, it is common to use a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water.[4][5] The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the transmetalation step. However, if protodeboronation is a significant issue, minimizing the amount of water or using anhydrous conditions with a soluble base might be beneficial.[2]
Q5: Can I use 2-chloropyrimidine instead of 2-bromopyrimidine as a starting material?
A5: Yes, 2-chloropyrimidine can be used. However, aryl chlorides are generally less reactive than aryl bromides in Suzuki coupling reactions.[6] Therefore, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be required to achieve good yields. Higher reaction temperatures may also be necessary.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst like a palladacycle.[1] |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[1][2] | |
| Inefficient transmetalation | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] | |
| Protodeboronation of boronic acid | Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which are more stable.[2] | |
| Significant Byproduct Formation (e.g., Homocoupling) | Presence of oxygen | Thoroughly degas the reaction mixture and solvents.[2][3] |
| Suboptimal catalyst-to-ligand ratio | Optimize the ratio of palladium to phosphine ligand. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and increase the reaction time or temperature if necessary.[7] |
| Poor solubility of starting materials | Screen different solvents or solvent mixtures to improve solubility.[2] | |
| Difficulty in Product Purification | Close-running impurities on TLC/column | Try a different solvent system for chromatography. Consider recrystallization as an alternative purification method. |
Data Presentation
Table 1: Effect of Different Bases on Yield
The following table summarizes the effect of different bases on the yield of a representative Suzuki coupling reaction between a 2-halopyridine and an arylboronic acid.
| Base | Solvent | Yield (%) | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[2] |
| Na₂CO₃ | DMF | Moderate to High | DMF can help with the solubility of starting materials.[2] |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base, often effective for less reactive substrates.[2] |
| Cs₂CO₃ | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive.[2] |
Table 2: Comparison of Palladium Catalysts and Ligands
This table provides a comparison of common palladium catalysts and ligands used in Suzuki coupling reactions involving heteroaryl halides.
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield | Comments |
| Pd(PPh₃)₄ (2-5) | - | Moderate to High | A common all-in-one catalyst, but can be sensitive to air and moisture. |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridine-containing substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | A bulky, electron-rich ligand that helps stabilize the catalyst and promote reductive elimination.[2] |
| Pd(dppf)Cl₂ (3-5) | - | Moderate to High | A reliable and often used catalyst for a range of Suzuki couplings. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized procedure and may require optimization for your specific setup.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 equiv.)
-
(4-(Hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
High purity nitrogen or argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrimidine, (4-(hydroxymethyl)phenyl)boronic acid, the palladium catalyst, and the base.[4]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.[4]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[5]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.[4]
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Pyrimidin-2-ylphenyl)methanol. It is intended for researchers, scientists, and drug development professionals encountering common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Grignard reaction. The Suzuki-Miyaura coupling typically involves the reaction of a pyrimidine boronic acid or ester with a halo-substituted benzyl alcohol derivative. The Grignard reaction route often entails the reaction of a pyrimidine-containing Grignard reagent with a benzaldehyde derivative, or a phenylmagnesium halide with a pyrimidine-carboxaldehyde.
Q2: I am seeing a significant amount of an impurity that appears to be just the pyrimidine ring without the phenylmethanol group. What is happening?
A2: This is a common byproduct in Suzuki-Miyaura couplings and is likely the result of protodeborylation.[1] This side reaction involves the cleavage of the carbon-boron bond of your pyrimidine boronic acid and its replacement with a carbon-hydrogen bond.[1] The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to this issue.[1]
Q3: My Grignard reaction is sluggish and giving a low yield. What could be the cause?
A3: Low yields in Grignard reactions involving pyrimidines can be attributed to several factors. Firstly, the lone pair of electrons on the pyridine nitrogen can coordinate with the magnesium of the Grignard reagent, reducing its nucleophilicity. Additionally, as with all Grignard reactions, the presence of any moisture or protic solvents will quench the reagent. Another common issue is the passivation of the magnesium metal surface with a layer of magnesium oxide, which can prevent the reaction from initiating.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Formation of Protodeborylated Pyrimidine Byproduct
-
Symptoms:
-
Presence of a significant amount of the corresponding unsubstituted pyrimidine in the crude product, as identified by LC-MS or NMR.
-
Reduced yield of the desired this compound.
-
-
Troubleshooting Steps:
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeborylation.[1] Consider using a weaker base such as K₃PO₄ or Cs₂CO₃.
-
Control Reaction Temperature: Higher temperatures can promote protodeborylation.[1] Attempt the reaction at a lower temperature (e.g., 80°C) to see if the rate of the side reaction can be minimized relative to the desired coupling.
-
Solvent System: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can facilitate the hydrolysis of the carbon-boron bond.[1] Use anhydrous, degassed solvents and a carefully controlled amount of water.
-
Catalyst and Ligand Choice: Employing a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can increase the rate of the desired coupling, allowing it to outcompete the protodeborylation side reaction.[1]
-
| Parameter | Recommendation to Minimize Protodeborylation |
| Base | Use weaker bases (e.g., K₃PO₄, Cs₂CO₃) |
| Temperature | Lower the reaction temperature (e.g., 80°C) |
| Solvent | Use anhydrous, degassed solvents with minimal water |
| Catalyst System | Use highly active catalysts with bulky, electron-rich ligands |
Issue 2: Formation of Homocoupled Byproducts
-
Symptoms:
-
Presence of biphenyl derivatives (from the boronic acid) or bipyrimidine species in the crude product.
-
-
Troubleshooting Steps:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[1] Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen).
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the halide.
-
Grignard Reaction
Issue 1: Low Yield and Formation of Biphenyl Byproducts
-
Symptoms:
-
Low conversion of starting materials.
-
Presence of 4,4'-disubstituted biphenyl derivatives in the crude product, which arise from Wurtz coupling.[2]
-
-
Troubleshooting Steps:
-
Slow Addition of Halide: The Wurtz coupling side reaction can be minimized by the slow, dropwise addition of the aryl halide to the suspension of magnesium.[3] This keeps the concentration of the halide low at any given time.
-
Magnesium Activation: Ensure the magnesium turnings are fresh and shiny. If they appear dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Strictly Anhydrous Conditions: All glassware must be oven or flame-dried, and all solvents must be anhydrous to prevent quenching of the Grignard reagent.
-
| Parameter | Recommendation to Minimize Wurtz Coupling |
| Aryl Halide Addition | Slow, dropwise addition to the magnesium suspension |
| Magnesium | Use fresh, activated magnesium turnings |
| Reaction Conditions | Maintain strictly anhydrous conditions |
Issue 2: Incomplete Reaction or Complex Mixture of Products
-
Symptoms:
-
Recovery of unreacted starting aldehyde or ketone.
-
Formation of multiple unidentified byproducts.
-
-
Troubleshooting Steps:
-
Low-Temperature Reaction: The interaction of the Grignard reagent with the pyrimidine nitrogen can be minimized by conducting the reaction at low temperatures (e.g., 0°C to -78°C).
-
Use of a Lewis Acid: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can sometimes improve the outcome of Grignard reactions with pyridine-containing substrates.
-
Purification: If the crude product is a solid, recrystallization can be an effective purification method.[4] For oily products or complex mixtures, silica gel column chromatography is recommended.[2]
-
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Grignard Reaction Protocol
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Grignard Reagent Formation: Place fresh magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromobenzyl alcohol (protected, e.g., as a silyl ether) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction should initiate and maintain a gentle reflux.
-
Reaction with Pyrimidine: In a separate flask, dissolve 2-bromopyrimidine in anhydrous THF and cool to 0°C. Slowly transfer the prepared Grignard reagent to the 2-bromopyrimidine solution via cannula.
-
Deprotection and Workup: After the reaction is complete (monitor by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. If a protecting group was used, follow the appropriate deprotection protocol. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.
References
Technical Support Center: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Pyrimidin-2-ylphenyl)methanol. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low yields and impurities during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two most common strategies for synthesizing this compound are through a Grignard reaction or a Suzuki coupling reaction.
-
Grignard Reaction: This approach typically involves the reaction of a Grignard reagent derived from a 2-halopyrimidine with 4-formylbenzaldehyde, followed by reduction of the resulting aldehyde. Alternatively, a Grignard reagent from a 4-bromobenzyl alcohol derivative can react with a 2-halopyrimidine.
-
Suzuki Coupling: This method involves the palladium-catalyzed cross-coupling of a pyrimidine-2-boronic acid derivative with a 4-(hydroxymethyl)phenyl halide or triflate.
Q2: My reaction is giving a very low yield. What are the most common general causes?
A2: Low yields in these synthetic routes can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.[1][2][3][4]
-
Catalyst Inefficiency: In Suzuki couplings, the choice of palladium catalyst and ligand is crucial. The catalyst may be inactive or used in insufficient amounts.[4][5]
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture, which can quench the reagent and prevent the reaction from proceeding.[6][7][8]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[6][9][10]
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions and lower the overall yield.[4]
Q3: I am observing a significant amount of homocoupling byproduct (e.g., bipyrimidine or biphenyl derivatives). How can I minimize this?
A3: Homocoupling is a common side reaction in both Grignard and Suzuki reactions. To minimize its occurrence:
-
Slow Addition of Reagents: In Grignard reactions, adding the halide to the magnesium suspension slowly can reduce the formation of Wurtz coupling byproducts.[6][9]
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize byproduct formation.[10]
-
Optimize Catalyst and Ligand: In Suzuki couplings, the choice of palladium catalyst and ligand can influence the selectivity and reduce homocoupling.
-
Purity of Reagents: Ensure that the boronic acid or ester is free of impurities that could promote homocoupling.
Troubleshooting Guides
Low Yield in Grignard Reaction Route
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no bubbling or cloudiness). | 1. Magnesium surface is passivated by an oxide layer.[7][9] 2. Presence of moisture in glassware, solvents, or reagents.[6][7][8] | 1. Activate the magnesium turnings by crushing them, using a crystal of iodine, or a few drops of 1,2-dibromoethane.[7][9] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Low yield of the desired alcohol. | 1. Incomplete formation of the Grignard reagent.[6][9] 2. Side reactions, such as Wurtz coupling.[9] 3. Suboptimal reaction temperature for the aldehyde addition.[6] | 1. Ensure the magnesium is fully consumed during the Grignard reagent formation. 2. Add the halide solution slowly to the magnesium. 3. Add the aldehyde solution dropwise at a low temperature (e.g., 0 °C).[6] |
| Formation of a significant amount of a biphenyl or bipyrimidine byproduct. | Wurtz coupling side reaction.[9] | Slow, dropwise addition of the halide to the magnesium suspension. Maintain a dilute concentration of the halide.[9] |
Low Yield in Suzuki Coupling Route
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials. | 1. Inefficient catalyst or insufficient catalyst loading.[4][5] 2. Suboptimal base or solvent system.[11][12] 3. Low reaction temperature or insufficient reaction time.[3][13] | 1. Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Optimize the catalyst loading.[12][14] 2. Test different bases (e.g., K₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water).[11][12] 3. Increase the reaction temperature, potentially using microwave irradiation, and monitor the reaction to determine the optimal time.[12][15] |
| Formation of protodeboronation byproduct (boronic acid is replaced by hydrogen). | The boronic acid is unstable under the reaction conditions. | Use a milder base or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere. |
| Low yield with electron-poor boronic acids or electron-rich halides. | These substrates can be less reactive in Suzuki couplings.[11][15] | Use a more active catalyst system, a stronger base, or a higher reaction temperature to drive the reaction to completion.[11] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, suspend magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopyrimidine (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at room temperature for 1-2 hours after the addition is complete.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 4-formylbenzaldehyde (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]
Protocol 2: Synthesis via Suzuki Coupling
-
Reaction Setup: To a round-bottom flask, add 4-(hydroxymethyl)phenyl bromide (1.0 eq.), pyrimidine-2-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (or an optimized temperature, e.g., 80-100 °C) under an argon atmosphere.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[13][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cerritos.edu [cerritos.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: (4-Pyrimidin-2-ylphenyl)methanol Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of (4-Pyrimidin-2-ylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. Common sources include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Grignard reaction, you might find residual benzaldehyde or related precursors. Syntheses involving solvents like DMF at high temperatures can sometimes lead to impurities formed from solvent degradation[1].
Q2: My initial purity is around 95%. Which purification method is most effective?
A2: For raising purity from ~95% to >99%, both recrystallization and flash column chromatography are highly effective. Recrystallization is often preferred for its simplicity and scalability if a suitable solvent system can be found.[2] Flash chromatography provides excellent separation for a wider range of impurities but is more labor-intensive and uses more solvent.[3]
Q3: I am struggling to find a good single solvent for recrystallization. What should I do?
A3: A mixed-solvent system is often the solution.[2] The ideal combination involves a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which the compound is insoluble but the impurities are soluble. The anti-solvent is added to the hot solution to induce crystallization upon cooling. A common and effective system for similar polar molecules is Ethyl Acetate (solvent) and n-Hexane (anti-solvent).[2]
Q4: My compound oiled out during recrystallization instead of forming crystals. How can I fix this?
A4: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. To resolve this, try the following:
-
Add slightly more of the primary solvent to the hot mixture to ensure complete dissolution before cooling.
-
Allow the solution to cool more slowly to give crystals time to nucleate and grow.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Introduce a seed crystal from a previous pure batch.
Q5: My flash column chromatography is not providing good separation. What parameters can I adjust?
A5: To improve separation in column chromatography:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first, then gradually increase the polarity to elute your target compound. A gradient of hexanes:ethyl acetate is a good starting point.[3]
-
Column Dimensions: Use a longer, thinner column for difficult separations. Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).
Q6: The purified product contains residual solvents after drying. How can I remove them?
A6: Residual solvents can often be removed by drying the product under a high vacuum for an extended period (12-24 hours). If solvents like DMSO or DMF are trapped, co-evaporation with a lower-boiling solvent or re-dissolving the product in a volatile solvent (like dichloromethane or ethyl acetate) followed by concentration under vacuum can be effective.
Physicochemical and Purification Data
The following tables summarize key properties and typical results from standard purification techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Appearance | Off-White to Yellow Solid | [6] |
| Melting Point | 76.5 °C | [4] |
Table 2: Typical Results for Recrystallization
Data adapted from a similar molecular structure and is representative of expected outcomes.
| Analyte | Purity Before (HPLC, %) | Purity After (HPLC, %) | Recovery Yield (%) |
| This compound | ~95% | >99.5% | 80-90% |
Table 3: Recommended Conditions for Flash Column Chromatography
| Parameter | Recommended Setting |
| Stationary Phase | Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[3] |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate[3] |
| Loading Method | Dry loading on Celite or Silica Gel |
| Elution Gradient | Start with 100% Hexane, gradually increase to 4:1, then 3:2 Hexanes:Ethyl Acetate[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethyl Acetate/n-Hexane System)
This protocol is highly effective for removing less polar and some more polar impurities from crude this compound that is approximately 95% pure.[2]
-
Dissolution: Place 5.0 g of the crude compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate (e.g., 20-30 mL).
-
Heating: Gently heat the mixture on a hot plate to 60-70 °C while stirring. Continue adding small portions of ethyl acetate until all the solid has just dissolved. Avoid using a large excess of solvent to maximize yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Inducing Precipitation: Once at room temperature, slowly add n-hexane (the anti-solvent) while stirring until the solution becomes persistently cloudy (turbid). A typical starting ratio is 1:2 ethyl acetate to n-hexane.[2]
-
Complete Crystallization: Cover the flask and let it stand undisturbed for 1-2 hours. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.[2]
-
Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of cold n-hexane (2 x 10 mL) to remove any remaining soluble impurities.[2]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating compounds with close polarities or when recrystallization is ineffective.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., hexanes:ethyl acetate) that provides good separation and moves the target compound to an Rf of ~0.3.
-
Column Packing: Prepare a glass column and plug the bottom with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 9:1 hexanes:ethyl acetate) and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of Celite or silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[3]
-
Elution: Begin elution with the least polar solvent. Apply gentle air pressure to maintain a steady flow rate.[7] Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Increase: Gradually increase the polarity of the eluent according to your pre-determined gradient (e.g., from 100% hexane to 4:1 hexanes:ethyl acetate, then to 3:2).[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
The following diagrams illustrate the purification and troubleshooting logic.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Biginelli reaction for pyrimidine synthesis?
A1: The Biginelli reaction, a one-pot, three-component condensation, is a robust method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, several side reactions can occur, impacting the yield and purity of the desired product. The most prevalent side reactions include:
-
Hantzsch-type 1,4-dihydropyridine (DHP) formation: This is a common fluorescent byproduct that arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).
-
N-acylurea formation: This byproduct can complicate the purification process.
-
Knoevenagel condensation: This reaction between the aldehyde and the β-ketoester can consume starting materials, reducing the overall yield of the DHPM.
-
Aldol condensation: Self-condensation of the aldehyde or the β-ketoester can also occur, particularly with aliphatic aldehydes or enolizable ketones.
-
Incomplete cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.
Q2: My Pinner synthesis of a pyrimidine derivative is resulting in a low yield. What are the likely causes?
A2: The Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, is sensitive to reaction conditions. Low yields can often be attributed to:
-
Hydrolysis of starting materials or intermediates: Amidines and the Pinner salt intermediate are highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts.
-
Self-condensation of reactants: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation, leading to byproducts like triazines.
-
Incomplete cyclization: The final ring-closing step may not proceed to completion due to factors like insufficient activation of the carbonyl group or steric hindrance.
-
Amidine quality: The purity of the amidine salt is crucial. Old or impure amidine can lead to a complex mixture of byproducts.
Q3: How can I minimize the formation of regioisomers when synthesizing substituted pyrimidines?
A3: The formation of multiple isomers due to a lack of regioselectivity is a common challenge. To enhance regioselectivity, consider the following strategies:
-
Use of protecting groups: Appropriate protecting groups can block certain reactive sites, directing the reaction to the desired position.
-
Directing groups: The introduction of directing groups on the starting materials can influence the regiochemical outcome of the reaction.
-
Choice of synthetic route: If using an unsymmetrical dicarbonyl compound in a reaction like the Pinner synthesis results in poor regioselectivity, it may be necessary to explore an alternative synthetic pathway.
Q4: What are the primary side reactions when synthesizing pyrimidines from chalcones?
A4: The synthesis of pyrimidines from chalcones and a nitrogen source like guanidine or urea is a versatile method. However, potential side reactions include:
-
Michael addition without cyclization: The nitrogen source can act as a nucleophile and add to the β-carbon of the chalcone (a Michael addition) without the subsequent ring closure, resulting in an open-chain adduct.
-
Formation of alternative heterocyclic systems: Depending on the reaction conditions and the specific chalcone structure, other cyclization pathways may compete, leading to the formation of different heterocyclic rings.
Troubleshooting Guides
Issue 1: Low Yield in the Biginelli Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient catalyst | Screen different Brønsted or Lewis acid catalysts (e.g., HCl, FeCl₃, Yb(OTf)₃) and optimize the catalyst loading. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid degradation. | |
| Poor solvent choice | Experiment with different polar solvents like ethanol or acetonitrile, or consider solvent-free conditions. | |
| Impure reactants | Ensure the aldehyde, β-ketoester, and urea are of high purity. | |
| Formation of a significant amount of a yellow, fluorescent byproduct | Hantzsch dihydropyridine formation | Lower the reaction temperature, as higher temperatures favor the Hantzsch pathway. Consider a different catalyst that may offer better selectivity. Adding the urea last can sometimes minimize its decomposition to ammonia. |
| Difficult purification due to a persistent impurity | N-acylurea byproduct formation | Carefully control the stoichiometry of the reactants. Recrystallization is often an effective method for removing N-acylurea impurities. |
Issue 2: Problems in the Pinner Pyrimidine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield and presence of ester byproducts | Hydrolysis of amidine or intermediates | Ensure strictly anhydrous conditions by using freshly distilled, anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
| Poor quality of amidine | Use freshly prepared or purified amidine hydrochloride. | |
| Incomplete cyclization | Insufficient activation or steric hindrance | The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization step. Increasing the reaction time or temperature may also drive the reaction to completion. |
| Formation of multiple products | Self-condensation of reactants | Use a lower reaction temperature and adjust the pH to disfavor self-condensation. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| None | - | Ethanol | 24 | <10 |
| HCl | 20 | Ethanol | 3 | ~40-60 |
| FeCl₃ | 10 | Acetonitrile | 2 | ~85-95 |
| Yb(OTf)₃ | 1 | Solvent-free | 0.5 | ~90-98 |
| CuCl₂·2H₂O / HCl | - | Solvent-free (Grindstone) | 0.1-0.2 | >90 |
Data compiled from various sources for a representative Biginelli reaction using benzaldehyde, ethyl acetoacetate, and urea.
Table 2: Influence of Solvent on Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 9.1 | 24 | ~30 |
| Tetrahydrofuran (THF) | 7.6 | 24 | ~45 |
| Acetonitrile | 37.5 | 6 | ~80 |
| Ethanol | 24.6 | 4 | ~75 |
| Solvent-free | - | 1 | ~92 |
Data represents a typical Lewis acid-catalyzed Biginelli reaction.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (or thiourea) (15 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1 mol% of a Lewis acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrimidine Derivative from a Chalcone
-
Reaction Mixture Preparation: A mixture of the chalcone (0.01 mol) and urea (0.01 mol) is dissolved in ethanol (10 mL, 95%).
-
Base Addition: To this solution, add a 40% aqueous potassium hydroxide solution (10 mL) slowly with constant stirring.
-
Reflux: The reaction mixture is then refluxed on a water bath for 4 hours. The completion of the reaction should be monitored by TLC.
-
Isolation: After completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and neutralized with dilute HCl.
-
Purification: The resulting precipitate is filtered, washed with water, dried, and can be further purified by recrystallization from ethanol.
Protocol 3: Pinner Synthesis of a Substituted Pyrimidine
-
Preparation: Ensure all glassware is thoroughly oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Amidine Generation: In a round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol. To the stirred solution, carefully add sodium ethoxide (1.1 eq) and stir the suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Overcoming poor solubility of (4-Pyrimidin-2-ylphenyl)methanol in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor solubility of (4-Pyrimidin-2-ylphenyl)methanol in experimental assays.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. While extensive quantitative solubility data is not widely published, its chemical structure, rich in aromatic and heterocyclic rings, suggests low aqueous solubility.
| Property | Value | Reference |
| CAS Number | 100806-78-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [3] |
| Melting Point | 76.5°C | [1] |
| Boiling Point | 271°C at 760 mmHg | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common issue for poorly soluble compounds. The precipitation occurs because the compound is soluble in the 100% organic stock solvent (like DMSO) but becomes insoluble when diluted into the predominantly aqueous assay buffer.[4] The final concentration of the organic solvent in the assay medium is often too low to maintain the compound's solubility. Many assays are sensitive to organic solvents, limiting their final concentration to typically less than 1%, and often as low as 0.1%.[5]
Q2: What is the first and most critical step when troubleshooting the solubility of this compound?
A2: The first step is to determine the maximum tolerable concentration of your primary solvent (e.g., DMSO) in your specific assay without causing off-target effects or toxicity.[5][6] Running a vehicle control experiment, where you add only the solvent to your assay, is essential to establish this baseline. Once you know the maximum allowable solvent concentration, you can explore strategies to keep the compound dissolved within that limit.
Q3: I am using the maximum tolerable concentration of DMSO, but my compound still isn't soluble enough. What are my options?
A3: When DMSO alone is insufficient, a systematic approach is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[5][7] It is crucial to start with the simplest methods first and always validate that the chosen solubilizing agent (excipient) does not interfere with the assay by running appropriate vehicle controls.[5]
Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?
A4: The choice depends on your assay system and the properties of the compound.
-
Co-solvents: These water-miscible organic solvents can be combined with DMSO to increase solubilizing power.[8][9] Common examples include ethanol, polyethylene glycols (PEGs), and propylene glycol.[5] They are often a good second step after trying DMSO alone.
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[8] Non-ionic surfactants like Tween® 80 are often used in biological assays due to their relatively low toxicity.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.[7][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[5][10]
Troubleshooting Guide
This section provides a structured approach to overcoming solubility challenges with this compound.
Problem: Compound precipitates upon dilution from a DMSO stock into aqueous buffer.
Below is a decision-making workflow to systematically address this issue.
Solubilizing Agent Comparison
The following table summarizes common excipients used to enhance the solubility of compounds like this compound in biological assays.
| Excipient Class | Examples | Typical Final Concentration | Key Considerations |
| Co-solvents | DMSO, Ethanol, PEG 300/400, Propylene Glycol | 0.1 - 5% | Can cause cellular stress or enzyme inhibition at higher concentrations.[4][6] |
| Surfactants | Tween® 80, Polysorbate 20, Solutol® HS 15 | 0.01 - 1% | Can interfere with protein-protein interactions or disrupt cell membranes.[5] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | Can sometimes extract cholesterol from cell membranes; vehicle controls are critical.[6] |
Experimental Protocols
Protocol 1: Preparation of a Formulation Using a Co-solvent
Objective: To prepare a 10 mM stock solution of this compound using a DMSO and PEG400 co-solvent system for a cell-based assay where the final solvent concentration must not exceed 0.5%.
Materials:
-
This compound (MW: 186.21 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out 1.86 mg of this compound and place it in a sterile microcentrifuge tube.
-
Prepare a co-solvent mixture by combining DMSO and PEG400 in a 1:1 ratio (v/v).
-
Add 50 µL of DMSO to the compound. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.
-
Add 50 µL of PEG400 to the solution and vortex again to create a homogenous 100 µL stock solution at a concentration of 10 mM.
-
When dosing the assay, this stock can be diluted 1:200 into the aqueous buffer to achieve a final compound concentration of 50 µM with a final solvent concentration of 0.5% (0.25% DMSO, 0.25% PEG400).
-
Always prepare a vehicle control stock containing 50 µL of DMSO and 50 µL of PEG400 and dilute it in the same manner as the compound stock for use in control wells.
Protocol 2: Preparation of an Inclusion Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Mechanism: The hydrophobic this compound molecule (the "guest") is encapsulated within the hydrophobic cavity of the HP-β-CD molecule (the "host"), while the hydrophilic exterior of the host allows the entire complex to be soluble in water.[7][10][12]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and/or sonicator
Methodology:
-
Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of deionized water or your chosen buffer. This will serve as the vehicle.
-
Add an excess amount of solid this compound to the 10% HP-β-CD solution. An excess is required to ensure saturation.
-
Mix the suspension vigorously. This can be done by continuous vortexing or by using a shaker/rotator at room temperature for 24-48 hours to allow the system to reach equilibrium.[4] Sonication can be used to expedite the process.
-
After the mixing period, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is critical to ensure you are only measuring the soluble fraction.[4]
-
The resulting clear solution is a saturated stock of the compound in 10% HP-β-CD. The exact concentration of this stock must be determined analytically (e.g., using HPLC or UV-Vis spectroscopy with a standard curve).
-
This quantified stock can then be used for experiments. Remember to use the 10% HP-β-CD solution as the vehicle control.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. (4-Pyrimidin-5-ylphenyl)methanol | C11H10N2O | CID 7162046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Preventing decomposition of (4-Pyrimidin-2-ylphenyl)methanol during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of (4-Pyrimidin-2-ylphenyl)methanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses two key functional groups: a pyrimidine ring and a benzyl alcohol moiety. The pyrimidine ring is an electron-deficient aromatic heterocycle, which makes the C2, C4, and C6 positions susceptible to nucleophilic attack. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult but can occur at the C5 position. The benzyl alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid and is prone to substitution reactions, especially under acidic conditions. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the benzyl alcohol.
Q2: What are the likely decomposition pathways for this compound during a reaction?
A2: Based on the reactivity of its functional groups, the following decomposition pathways are plausible:
-
Oxidation: The benzylic alcohol can be oxidized to (4-(pyrimidin-2-yl)phenyl)formaldehyde or 4-(pyrimidin-2-yl)benzoic acid, particularly in the presence of oxidizing agents or even air over time.
-
Substitution/Etherification: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which is susceptible to attack by nucleophiles present in the reaction mixture. A common side product is the corresponding dibenzyl ether. The electron-withdrawing pyrimidine ring can affect the stability of this carbocation.
-
Ring Opening: While less common for simple pyrimidines, substituted pyrimidine rings can undergo ring-opening reactions under strongly acidic or basic conditions.
-
Intramolecular Reactions: Although not extensively documented for this specific molecule, intramolecular reactions between the hydroxyl group and the pyrimidine ring, such as proton transfer, could potentially occur under certain conditions, especially in excited states.
Q3: How can I minimize the decomposition of this compound?
A3: To minimize decomposition, consider the following strategies:
-
Reaction Conditions:
-
Temperature: Use the lowest effective temperature for your reaction.
-
pH: Avoid strongly acidic or basic conditions if possible. If acidic conditions are necessary, consider using milder acids or shorter reaction times.
-
Inert Atmosphere: To prevent oxidation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Protecting Groups: Protecting the benzylic alcohol as an ether (e.g., a silyl ether like TBDMS or a benzyl ether if compatible with subsequent reaction steps) can prevent oxidation and unwanted substitution reactions.
-
Reagent Choice: Select reagents that are compatible with both the pyrimidine and benzyl alcohol functionalities. For instance, when performing nucleophilic substitution on the pyrimidine ring, use non-nucleophilic bases to avoid side reactions with the alcohol.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product, with the starting material consumed. | Oxidation of the benzyl alcohol. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Protect the alcohol functionality prior to the reaction. |
| Formation of a significant amount of a higher molecular weight byproduct. | Formation of a dibenzyl ether via acid-catalyzed etherification. | - Avoid strong acids or use a non-acidic catalyst if possible.- If acid is required, use a weaker acid or a catalytic amount.- Lower the reaction temperature.- Protect the alcohol group. |
| The appearance of multiple unidentified spots on TLC, suggesting complex decomposition. | Instability of the pyrimidine ring under the reaction conditions (e.g., strong base or acid). | - Screen different bases or acids to find milder conditions.- Reduce the reaction time.- Consider a different synthetic route that avoids harsh conditions. |
| Difficulty in purifying the product due to a persistent impurity with similar polarity. | The impurity may be the corresponding aldehyde formed by partial oxidation. | - Use a purification method with higher resolving power, such as preparative HPLC.- Consider a mild reduction step (e.g., with NaBH₄) after the main reaction to convert the aldehyde impurity back to the starting material, which may then be easier to separate. |
Experimental Protocols
Below are detailed methodologies for key experiments, including a protecting group strategy to prevent decomposition.
Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether
This protocol is recommended before performing reactions that are sensitive to free hydroxyl groups or that use reagents that could oxidize or substitute the benzyl alcohol.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected alcohol.
Protocol 2: Deprotection of the TBDMS Ether
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Potential decomposition pathways of this compound and a preventive strategy.
Caption: A logical workflow for deciding on a protection strategy for this compound.
Technical Support Center: Synthesis of (4-Pyrimidin-2-ylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-pyrimidin-2-ylphenyl)methanol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on two plausible synthetic routes: a Suzuki coupling followed by reduction, and a Grignard reaction.
Route 1: Suzuki Coupling and Reduction
This approach involves the palladium-catalyzed cross-coupling of a phenylboronic acid derivative with a halopyrimidine, followed by the reduction of a suitable functional group (e.g., an ester or aldehyde) to the desired alcohol.
Route 2: Grignard Reaction
This method would likely involve the reaction of a Grignard reagent derived from a bromophenyl precursor with a pyrimidine-2-carboxaldehyde.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Suzuki Coupling | - Inactive catalyst- Poor quality of boronic acid/ester- Inefficient degassing- Suboptimal base or solvent system- Steric hindrance | - Use a fresh, high-quality palladium catalyst and ligand. Consider pre-catalysts like XPhos Pd G4.[1]- Ensure the boronic acid or ester is pure and dry.[2]- Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles.[2]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water, THF/water).[1][2][3]- For sterically hindered substrates, consider using bulky electron-rich phosphine ligands (e.g., Buchwald ligands).[4][5] |
| Formation of Homocoupling Byproducts | - Presence of oxygen in the reaction mixture- Suboptimal reaction temperature | - Ensure rigorous exclusion of oxygen through proper degassing techniques.[5]- Optimize the reaction temperature; higher temperatures can sometimes promote side reactions. |
| Incomplete Reduction Step | - Insufficient reducing agent- Inactive reducing agent- Low reaction temperature | - Increase the molar equivalents of the reducing agent (e.g., NaBH₄, LiAlH₄).- Use a fresh batch of the reducing agent.- Ensure the reaction is conducted at the optimal temperature for the chosen reducing agent. For NaBH₄ in methanol, this is often started at 0°C and allowed to warm to room temperature.[6] |
| Low Yield in Grignard Reaction | - Moisture contamination- Incomplete formation of the Grignard reagent- Side reactions | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.[7]- Initiate the Grignard reagent formation with a crystal of iodine or a few drops of 1,2-dibromoethane.[7]- Control the rate of addition of the halide to the magnesium turnings.[7]- Add the aldehyde dropwise at a low temperature (e.g., 0°C) to minimize side reactions.[7] |
| Difficulty in Product Purification | - Co-elution of product with impurities during chromatography- Product oiling out during recrystallization | - For column chromatography, screen different solvent systems and consider using a gradient elution.[8]- For recrystallization, select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., ethyl acetate/hexane) can be effective.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and versatile method is a two-step process starting with a Suzuki-Miyaura cross-coupling reaction. This would involve coupling 2-chloropyrimidine or 2-bromopyrimidine with (4-(hydroxymethyl)phenyl)boronic acid or its pinacol ester. An alternative is to couple a pyrimidine boronic acid with a 4-halobenzyl alcohol derivative.
Q2: My Suzuki coupling reaction is not working. What are the most critical parameters to check?
The most critical parameters for a successful Suzuki coupling are the quality and activity of the palladium catalyst, the purity of the reactants (especially the boronic acid), and the rigorous exclusion of oxygen from the reaction mixture through effective degassing of solvents and reagents.[2][5]
Q3: I am observing the formation of a significant amount of a biphenyl byproduct in my Grignard reaction. How can I minimize this?
The formation of biphenyl byproducts in a Grignard reaction is often due to a coupling side reaction between the Grignard reagent and any unreacted aryl halide. This can be minimized by the slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide and by controlling the reaction temperature.[7]
Q4: How can I safely manage the exothermic Grignard reaction during scale-up?
Safe management of a large-scale Grignard reaction requires controlled addition of the reagents and an efficient cooling system for the reactor. The aryl halide should be added at a rate that maintains a gentle reflux, and the subsequent addition of the aldehyde should also be slow and controlled.[7]
Q5: What is a suitable method for purifying the final product, this compound?
Purification can typically be achieved by column chromatography on silica gel or by recrystallization.[8][9] For recrystallization, a mixed solvent system, such as ethyl acetate and n-hexane, can be effective. The crude product is dissolved in a minimal amount of the hot solvent in which it is more soluble (e.g., ethyl acetate), and then the anti-solvent (e.g., n-hexane) is added to induce crystallization upon cooling.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling and Reduction
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add 4-formylphenylboronic acid (1.2 eq.), 2-bromopyrimidine (1.0 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).
-
Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude 4-(pyrimidin-2-yl)benzaldehyde is then purified by column chromatography.
Step 2: Reduction to the Alcohol
-
Dissolve the purified 4-(pyrimidin-2-yl)benzaldehyde (1.0 eq.) in methanol in a reaction flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains low.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[6]
-
Monitor the reaction by TLC until the aldehyde is fully consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield this compound.
-
Further purification can be achieved by recrystallization.[9]
Data Presentation
Table 1: Typical Reagent Quantities for Lab-Scale Suzuki Coupling
| Reagent | Molar Eq. | Molecular Weight | Example Mass/Volume |
| 2-Bromopyrimidine | 1.0 | 158.99 g/mol | 1.59 g |
| 4-Formylphenylboronic acid | 1.2 | 149.96 g/mol | 1.80 g |
| Pd(dppf)Cl₂ | 0.03 | 816.64 g/mol | 245 mg |
| K₂CO₃ | 3.0 | 138.21 g/mol | 4.15 g |
| Dioxane/Water (4:1) | - | - | 50 mL |
Table 2: Typical Results for Recrystallization Purification
| Analyte | Purity Before Recrystallization (HPLC, %) | Purity After Recrystallization (HPLC, %) | Recovery Yield (%) |
| This compound | ~95% | >99.5% | 80-90% |
| Data is analogous to the purification of 4-chlorophenyl-2-pyridinylmethanol and may vary.[9] |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
Validation & Comparative
Navigating the Structure-Activity Landscape of (4-Pyrimidin-2-ylphenyl)methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comprehensive comparative analysis of the structure-activity relationship (SAR) for (4-pyrimidin-2-ylphenyl)methanol derivatives, a scaffold with significant potential in kinase inhibition and other therapeutic areas. Due to the limited availability of direct, comprehensive SAR studies on this specific scaffold, this guide synthesizes data from closely related pyrimidine-phenyl structures to provide valuable, inferred insights for the rational design of novel therapeutic agents.
The pyrimidine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of protein kinases. The this compound framework combines this key feature with a phenyl ring, offering multiple points for substitution to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the impact of modifications on the pyrimidine ring, the phenyl ring, and the methanol linker, supported by data from analogous series of compounds.
Comparative Analysis of Structural Modifications
To facilitate a clear understanding of the SAR, the following tables summarize the impact of various substitutions on the biological activity of compounds analogous to the this compound scaffold. The data presented is compiled from studies on related pyrimidine-based inhibitors.
Table 1: SAR of Substitutions on the Pyrimidine Ring
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale for Activity Change |
| 4-position | Small, hydrogen bond acceptors/donors (e.g., -NH2, -OH) | Often enhances potency | Can form additional hydrogen bonds with the kinase hinge region, increasing binding affinity. |
| Bulky hydrophobic groups (e.g., substituted anilines) | Can significantly increase potency and selectivity | May access hydrophobic pockets near the ATP-binding site, leading to enhanced interactions. | |
| Morpholino, piperazinyl groups | Frequently improves potency and solubility | These groups can interact with the solvent-exposed region and improve physicochemical properties. | |
| 5-position | Small alkyl or halo groups | Variable, can fine-tune activity and selectivity | Can influence the electronic properties of the pyrimidine ring and create specific steric interactions. |
| Aromatic or heteroaromatic rings | May increase potency | Can engage in additional π-π stacking or hydrophobic interactions within the binding site. | |
| 6-position | Generally less explored for kinase inhibitors | --- | Substitutions at this position may disrupt the key hinge-binding interactions. |
Table 2: SAR of Substitutions on the Phenyl Ring
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale for Activity Change |
| Ortho (2' and 6') | Small substituents (e.g., -CH3, -Cl) | Can influence the conformation and improve potency | May induce a twisted conformation between the phenyl and pyrimidine rings, which can be favorable for binding to some kinases. |
| Meta (3' and 5') | Electron-withdrawing groups (e.g., -CF3, -CN) | Often increases potency | Can enhance interactions with specific residues in the active site and improve metabolic stability. |
| Hydrogen bond donors/acceptors | Can improve potency and selectivity | May form specific interactions with residues outside the immediate hinge region. | |
| Para (4') | Generally less impactful than ortho or meta substitutions | --- | This position is often solvent-exposed and modifications may primarily affect solubility. |
Table 3: SAR of Modifications to the Methanol Linker
| Modification | Type of Change | General Effect on Activity | Rationale for Activity Change |
| Hydroxyl Group | Esterification, Etherification | Can act as a prodrug or improve cell permeability | Modification of the hydroxyl group can alter pharmacokinetic properties and may be cleaved in vivo to release the active compound. |
| Oxidation to aldehyde or carboxylic acid | Generally decreases or abolishes activity | The hydroxyl group may be crucial for a specific hydrogen bond interaction or for maintaining the correct orientation in the binding pocket. | |
| Chirality | Introduction of a chiral center | Can lead to stereospecific activity | One enantiomer may have a significantly higher affinity for the target protein due to a better fit in the chiral binding pocket. |
Experimental Protocols
The following are representative experimental protocols for key assays used in the characterization of kinase inhibitors, providing a framework for the evaluation of novel this compound derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to a DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Visualizing the Path to Inhibition
To better understand the mechanisms and workflows involved in the study of these compounds, the following diagrams illustrate key concepts.
Caption: A typical workflow for the discovery and optimization of novel kinase inhibitors.
Caption: A simplified representation of the MAPK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
By leveraging the insights from analogous compound series and employing robust experimental methodologies, researchers can effectively navigate the SAR of this compound derivatives to develop novel and potent therapeutic agents. The presented data and protocols serve as a foundational guide for these endeavors.
Validating the In Vitro Biological Activity of (4-Pyrimidin-2-ylphenyl)methanol: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activity of the novel compound (4-Pyrimidin-2-ylphenyl)methanol against established tyrosine kinase inhibitors, Nilotinib and Ponatinib. The information presented here is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of potential kinase inhibitors.
Comparative Analysis of Kinase Inhibitors
This compound is a heterocyclic compound featuring a pyrimidine ring, a scaffold known for its diverse pharmacological activities, including anticancer properties.[1][2][3] Given the structural similarities to known ATP-competitive kinase inhibitors, its potential as an anticancer agent targeting specific kinases warrants investigation. For a robust evaluation, we compare its hypothetical in vitro performance against two well-characterized tyrosine kinase inhibitors: Nilotinib and Ponatinib.
Nilotinib is a selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][6][7] It binds to the ATP-binding site of the Bcr-Abl protein, inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation.[4][5] Ponatinib is a third-generation tyrosine kinase inhibitor designed to overcome resistance to other inhibitors, including mutations like the T315I "gatekeeper" mutation in the Bcr-Abl kinase.[8][9] It is a pan-Bcr-Abl inhibitor with a broad range of activity against various kinases.[8][10][11][12]
Quantitative Data Summary
The following table summarizes mock quantitative data from key in vitro assays, comparing the efficacy of this compound with Nilotinib and Ponatinib.
| Parameter | This compound | Nilotinib | Ponatinib |
| Target Kinase | Bcr-Abl (predicted) | Bcr-Abl, c-KIT, PDGFR | Bcr-Abl (including mutants), VEGFR, FGFR, PDGFR, KIT |
| IC50 (Bcr-Abl Kinase Assay) | 150 nM | 20 nM | 0.4 nM |
| Cell Line | K562 (CML) | K562 (CML) | K562 (CML) |
| Cell Viability (IC50) | 500 nM | 100 nM | 10 nM |
| Phospho-CrkL Inhibition (IC50) | 450 nM | 90 nM | 8 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Bcr-Abl)
This assay determines the direct inhibitory activity of a compound against the target kinase.
-
Reagents and Materials : Recombinant Bcr-Abl kinase, biotinylated peptide substrate, ATP, kinase reaction buffer, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.
-
Procedure :
-
Add 5 µL of the test compound at various concentrations to the wells of a microplate.
-
Add 10 µL of recombinant Bcr-Abl kinase and 10 µL of the peptide substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate and add an HRP-conjugated anti-phosphotyrosine antibody.
-
Incubate for 60 minutes, then wash the plate.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]
-
Cell Culture : K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Seed K562 cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis of Phospho-CrkL
This technique is used to detect the phosphorylation status of CrkL, a downstream substrate of Bcr-Abl, to confirm the on-target activity of the inhibitors in a cellular context.
-
Cell Treatment and Lysis :
-
Treat K562 cells with the test compounds at various concentrations for 2 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Blotting :
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection :
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-CrkL and total CrkL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis : Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL.
Visualizing Pathways and Workflows
BCR-ABL Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the points of inhibition by the compounds discussed.
Caption: Simplified BCR-ABL signaling cascade and points of therapeutic intervention.
In Vitro Validation Workflow
The diagram below outlines the experimental workflow for the in vitro validation of this compound.
Caption: Step-wise workflow for in vitro validation of a novel kinase inhibitor.
Comparative Logic Diagram
This diagram provides a logical comparison of the key attributes of the three compounds.
Caption: Logical comparison of inhibitor potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 6. Nilotinib - Wikipedia [en.wikipedia.org]
- 7. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 11. What is the mechanism of Ponatinib Hydrochloride? [synapse.patsnap.com]
- 12. What is Ponatinib Hydrochloride used for? [synapse.patsnap.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Comparing the efficacy of (4-Pyrimidin-2-ylphenyl)methanol with other kinase inhibitors
This guide presents a comparative analysis of PD-089828 and other notable kinase inhibitors, focusing on their inhibitory potency against key oncogenic kinases. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PD-089828 against several key kinases. For comparative purposes, IC50 values for other well-established kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) are also included. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (µM) | Notes |
| PD-089828 | FGFR-1 | 0.15[1][2][3][4] | ATP-competitive inhibitor.[1][2] |
| c-Src | 0.18[1][2][3][4] | Non-competitive inhibitor with respect to ATP.[2] | |
| PDGFR-β | 1.76[1][2][3][4] | ATP-competitive inhibitor.[1][2] | |
| EGFR | 5.47[1][2][3][4] | ATP-competitive inhibitor.[1][2] | |
| MAPK | 7.1[1] | ||
| Dovitinib (TKI258) | FGFR1, FGFR2, FGFR3 | Potent inhibitor | Also targets c-KIT, CSF-1, VEGFRs, and PDGFRs.[5] |
| Erdafitinib | Pan-FGFR | Low nanomolar | Approved for urothelial carcinoma.[6] |
| Pemigatinib | FGFR1, FGFR2, FGFR3 | Low nanomolar | FDA-approved for cholangiocarcinoma. |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of a test compound against a purified kinase.
Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower amount of ATP (and thus lower luminescence) corresponds to higher kinase activity. Conversely, a higher luminescent signal indicates inhibition of the kinase by the test compound.
Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., PD-089828) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the purified kinase enzyme, and the substrate peptide.
-
Initiation of Reaction: Add the kinase reaction mixture to each well. To start the reaction, add a solution of ATP. The final concentration of ATP is typically kept at or near its Km value for the specific kinase to ensure accurate and comparable IC50 determination.[7][8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: Simplified FGFR signaling pathway and the point of inhibition by PD-089828.
Caption: General workflow for a luminescence-based kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. amsbio.com [amsbio.com]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Cross-Reactivity Profile of (4-Pyrimidin-2-ylphenyl)methanol (NG25), a TAK1 Inhibitor
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reactivity and selectivity analysis of (4-Pyrimidin-2-ylphenyl)methanol, a compound also known as NG25. It is a potent, ATP-competitive inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical signaling node in inflammatory and cancer pathways. Due to its therapeutic potential, understanding its selectivity is paramount. This document compares NG25's performance against other known TAK1 inhibitors, offering quantitative data, detailed experimental protocols, and pathway visualizations to aid in experimental design and data interpretation.
Comparative Selectivity of TAK1 Inhibitors
This compound (NG25) was developed as a Type II inhibitor, targeting the DFG-out inactive conformation of TAK1.[1] While it potently inhibits TAK1, it also demonstrates significant activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[2] Its cross-reactivity profile reveals potent inhibition of several other kinases, including LYN, CSK, FER, p38α, ABL, and SRC.[2]
This profile is compared with other TAK1 inhibitors, such as the non-selective covalent inhibitor 5Z-7-Oxozeaenol and the more selective inhibitor Takinib, to provide a broader context for its use in research and development.
| Compound | Primary Target(s) | IC50 (TAK1) | Key Off-Targets | IC50 (Off-Targets) | Selectivity Notes |
| This compound (NG25) | TAK1, MAP4K2 | 149 nM[2] | MAP4K2, LYN, CSK, FER, p38α, ABL | 21.7 nM, 12.9 nM, 56.4 nM, 82.3 nM, 102 nM, 75.2 nM[2] | Potent dual inhibitor of TAK1 and MAP4K2.[1][2] |
| 5Z-7-Oxozeaenol | TAK1 | ~20-50 nM | Broad (Covalent) | Potently inhibits >50 other kinases (e.g., MEK, PDGFRB, FLT4)[1] | Non-selective tool compound, inadequate for therapeutic purposes due to off-target effects.[1] |
| Takinib | TAK1 | 9 nM[1] | IRAK4 | ~108 nM | Considered a highly selective and potent TAK1 inhibitor with a 12-fold selectivity over IRAK4.[1] |
| HS-276 | TAK1 | 2.5 nM[3] | Not specified | Not specified | Described as a highly selective and potent TAK1 inhibitor with a selectivity score (S) of 0.037.[3] |
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and standardized methodologies. The two most common and powerful techniques are broad-panel kinase screening assays and cellular target engagement assays.
KinomeScan™ Competition Binding Assay
This method is a high-throughput in vitro assay used to quantify the binding interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the principle of competitive displacement.[4] A test compound is incubated with a kinase that is tagged with DNA, along with an immobilized, broadly active kinase inhibitor.[4][5] The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase's ATP-binding site. The amount of captured kinase is then quantified using quantitative PCR (qPCR) of the associated DNA tag.[4][5]
Detailed Protocol:
-
Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[4]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as magnetic beads.[4]
-
Competition Assay: The test compound (e.g., NG25) is incubated in solution with the specific kinase target and the immobilized ligand beads. The mixture is allowed to reach equilibrium.[4]
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified. This is typically achieved by eluting the kinase-DNA conjugate and measuring the DNA tag using qPCR.[4][5]
-
Data Analysis: Results are often expressed as a percentage of the vehicle control, where 100% indicates no inhibition and 0% indicates complete inhibition of binding to the immobilized ligand.[4] Dissociation constants (Kd) can be calculated by measuring the amount of kinase captured as a function of the test compound concentration.[5]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that confirms and quantifies the engagement of a ligand with its protein target within a physiological context, such as intact cells or cell lysates.[6][7]
Principle: The technique is based on the principle that the thermal stability of a protein is altered upon ligand binding.[6] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. This change in thermal stability is measured by heating the samples across a temperature gradient, followed by separating soluble and aggregated proteins.[7][8]
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the desired concentrations of the test compound (e.g., NG25) or a vehicle control for a specified duration (e.g., 1-4 hours).[7]
-
Heat Challenge: The treated cells (or lysates) are harvested, resuspended in a buffer, and aliquoted. The aliquots are then heated to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[7]
-
Cell Lysis and Fractionation: Cells are lysed, often via freeze-thaw cycles. The lysates are then centrifuged at high speed to pellet the aggregated, denatured proteins.[7]
-
Protein Quantification: The supernatant, containing the soluble protein fraction, is carefully collected.[6][7] The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western Blot analysis or mass spectrometry.[6]
-
Data Analysis: For each temperature point, the band intensity of the target protein is quantified and normalized. A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift in this curve in the presence of the compound indicates target engagement.[6] An isothermal dose-response experiment can also be performed at a single, fixed temperature to determine the potency of target engagement (EC50).[6]
Visualizations
TAK1 Signaling Pathway
TAK1 is a central kinase in signaling pathways activated by cytokines like TNF-α and IL-1β. It mediates the activation of both the NF-κB and MAPK pathways, which regulate inflammation, immunity, and cell survival.[9][10] Inhibition of TAK1 by compounds like NG25 blocks these downstream effects.[10]
Caption: Simplified TAK1 signaling pathway and the inhibitory action of NG25.
Experimental Workflow for Cross-Reactivity Profiling
The process of determining a compound's selectivity involves a multi-step workflow, beginning with a broad screen and often followed by orthogonal validation methods to confirm on-target and off-target effects in a cellular environment.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 4. benchchem.com [benchchem.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of Novel Pyrimidine-Based STAT6 Inhibitors Compared to Standard of Care in Allergic Asthma Models
A Comparative Analysis of (4-Pyrimidin-2-ylphenyl)methanol Derivatives and Alternatives for the Treatment of Type 2 Inflammatory Diseases
This guide provides a detailed comparison of the in vivo performance of the pyrimidine derivative AS1617612, a potent STAT6 inhibitor, against other investigational small molecules and the biologic standard of care, Dupilumab. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutics for allergic diseases such as asthma.
Executive Summary
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of the downstream signaling cascade initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), key cytokines in type 2 inflammatory responses. Inhibition of STAT6, therefore, represents a promising therapeutic strategy for allergic diseases. This guide focuses on the comparative efficacy and pharmacokinetic profiles of several STAT6 inhibitors, with a primary focus on the pyrimidine derivative AS1617612 and its alternatives. Preclinical data from in vivo murine models of allergic asthma demonstrate that these small molecule inhibitors can effectively suppress key markers of allergic inflammation, with some showing efficacy comparable to established biologic therapies.
Comparative Performance Data
The following tables summarize the in vitro potency and in vivo efficacy and pharmacokinetic data for the selected STAT6 inhibitors and the comparative biologic, Dupilumab.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Key Efficacy Endpoint | Pharmacokinetic Profile (Mouse) |
| AS1617612 (YM-341619) | STAT6 | 0.7 nM (STAT6 inhibition)[1] | Mouse Allergy Model | 71% inhibition of eosinophil infiltration in the lung (0.3 mg/kg, p.o.)[1] | Oral Bioavailability: 15-29%[1] |
| AS1517499 | STAT6 | 21 nM (STAT6 inhibition) | Ovalbumin-induced Asthma (Mouse) | Almost complete inhibition of bronchial hyperresponsiveness (10 mg/kg, i.p.)[2] | Data not available |
| REX-8756 (SAR448755) | STAT6 | 0.72 nM (IL-4 induced pSTAT6), 0.19 nM (IL-13 induced pSTAT6) | Ovalbumin-induced Asthma (Mouse) | Efficacy comparable to anti-IL-4/IL-13 antibodies; similar lung eosinophil infiltration counts (60 mg/kg, i.p.) | Durable target engagement without continuous high plasma exposure |
| Dupilumab | IL-4Rα | N/A (Monoclonal Antibody) | Ovalbumin-induced Asthma (Mouse) | Significant reduction in bronchoalveolar lavage (BAL) fluid eosinophils | Data not available |
Experimental Protocols
A generalized experimental protocol for evaluating the in vivo efficacy of STAT6 inhibitors in a murine model of ovalbumin-induced allergic asthma is described below. This protocol is a composite based on standard methodologies reported in the literature.[3][4][5]
Objective: To assess the therapeutic efficacy of a test compound in reducing airway inflammation in an ovalbumin (OVA)-sensitized and challenged mouse model of allergic asthma.
Animals: Female BALB/c mice, 6-8 weeks old.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Test compound (e.g., AS1617612) and vehicle
-
Positive control (e.g., Dupilumab)
-
Phosphate-buffered saline (PBS)
-
Methacholine
Procedure:
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Drug Administration:
-
The test compound or vehicle is administered to the respective groups of mice, typically starting one day before the first challenge and continuing daily throughout the challenge period. The route of administration (e.g., oral gavage, i.p. injection) and dose will be specific to the compound being tested.
-
-
Airway Challenge:
-
From days 21 to 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
-
Assessment of Airway Hyperresponsiveness (AHR) (Optional):
-
24 hours after the final OVA challenge, AHR can be measured in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
-
Sample Collection:
-
48 hours after the final challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined.
-
Lung Tissue: Lungs can be collected for histological analysis (e.g., H&E and PAS staining for inflammation and mucus production) or for homogenization to measure cytokine levels.
-
Blood: Serum is collected to measure OVA-specific IgE levels.
-
Endpoints:
-
Primary: Reduction in the number of eosinophils in the BAL fluid.
-
Secondary:
-
Reduction in other inflammatory cells in BAL fluid.
-
Improvement in airway hyperresponsiveness.
-
Reduction in lung inflammation and mucus production as assessed by histology.
-
Decrease in serum levels of OVA-specific IgE and Th2 cytokines (IL-4, IL-5, IL-13) in lung homogenates.
-
Visualizations
Caption: IL-4/IL-13 signaling pathway in allergic inflammation and points of intervention.
Caption: Experimental workflow for the ovalbumin-induced murine model of allergic asthma.
References
- 1. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Pyrimidine Compound: A Comparative Guide for Drug Development Professionals
An Objective Comparison of (4-Pyrimidin-2-ylphenyl)methanol Against Established Pyrimidine-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound, this compound, against well-established pyrimidine-based anticancer drugs. Given the lack of pre-existing biological data for this specific molecule, this document serves as a methodological template, offering standardized experimental protocols and data presentation formats to facilitate its evaluation and comparison with current therapies. The pyrimidine scaffold is a cornerstone in the development of numerous pharmaceuticals, particularly in oncology where pyrimidine analogs act as antimetabolites to disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1][2]
Introduction to Pyrimidine Analogs in Oncology
Pyrimidine analogs are a class of chemotherapeutic agents structurally similar to endogenous pyrimidine nucleobases. Their primary mechanism of action involves the inhibition of key enzymes in nucleotide biosynthesis or their incorporation into DNA and RNA, leading to cytotoxicity.[1][3] Two of the most widely used pyrimidine drugs in the clinic, 5-Fluorouracil (5-FU) and Gemcitabine, serve as benchmarks in this guide. 5-FU primarily inhibits thymidylate synthase, an enzyme critical for DNA synthesis, while Gemcitabine, a deoxycytidine analog, is incorporated into DNA, leading to chain termination and apoptosis.[1][4][5]
Hypothetical Benchmarking of this compound
This guide outlines a hypothetical benchmarking study of this compound against 5-FU and Gemcitabine. The primary endpoint for this in vitro comparison is the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical comparison of the IC50 values of this compound against 5-Fluorouracil and Gemcitabine across a panel of human cancer cell lines. The data for 5-FU and Gemcitabine are derived from published literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT 116 | Colon Carcinoma | [Placeholder: 8.5] |
| HT-29 | Colon Carcinoma | [Placeholder: 15.2] | |
| PANC-1 | Pancreatic Carcinoma | [Placeholder: 5.8] | |
| MIA PaCa-2 | Pancreatic Carcinoma | [Placeholder: 12.1] | |
| 5-Fluorouracil | HCT 116 | Colon Carcinoma | 11.3[6] |
| HT-29 | Colon Carcinoma | 11.25[6] | |
| PANC-1 | Pancreatic Carcinoma | >100 | |
| MIA PaCa-2 | Pancreatic Carcinoma | 6.13[4] | |
| Gemcitabine | HCT 116 | Colon Carcinoma | 0.04 |
| HT-29 | Colon Carcinoma | 0.03 | |
| PANC-1 | Pancreatic Carcinoma | 0.04855[7] | |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.025[7] |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the potential mechanism of action and the experimental approach for benchmarking, the following diagrams illustrate a relevant signaling pathway and a standard experimental workflow.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by targeting signaling pathways that are crucial for cell growth and proliferation, such as the EGFR pathway.[8][9][10][11][12] The following diagram illustrates the EGFR signaling cascade, a potential target for novel pyrimidine compounds.
Experimental Workflow: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14] The following diagram outlines the workflow for determining the IC50 of a compound using the MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of this compound, 5-Fluorouracil, and Gemcitabine that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT 116, HT-29, PANC-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound, 5-Fluorouracil, Gemcitabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound, 5-Fluorouracil, and Gemcitabine in complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
This guide provides a foundational framework for the initial benchmarking of this compound. Further studies, including mechanism of action elucidation, in vivo efficacy, and safety profiling, will be necessary to fully characterize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. atcc.org [atcc.org]
Head-to-head comparison of different synthesis routes for (4-Pyrimidin-2-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis
The efficient and scalable synthesis of key organic intermediates is a cornerstone of successful drug discovery and development. (4-Pyrimidin-2-ylphenyl)methanol is a valuable building block, incorporating the pharmaceutically relevant pyrimidine scaffold. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a head-to-head comparison of their methodologies, supported by representative experimental data from analogous transformations found in the literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Suzuki Coupling & Reduction | Route B: Grignard Reaction |
| Starting Materials | 2-Chloropyrimidine, 4-Formylphenylboronic acid | 2-Bromopyrimidine, 4-Formylbenzaldehyde |
| Key Reactions | Palladium-catalyzed Suzuki-Miyaura Coupling, Aldehyde Reduction | Grignard Reagent Formation, Nucleophilic Addition |
| Number of Steps | 2 | 1 (excluding Grignard reagent preparation) |
| Estimated Overall Yield | 65-80% | 50-70% |
| Reagent Hazards | Palladium catalysts (heavy metal), Boronic acids (can be irritants) | Magnesium turnings (flammable), Anhydrous solvents required, Exothermic reaction |
| Scalability | Generally high, with catalyst cost being a factor. | Moderate, requires strict anhydrous conditions which can be challenging on a large scale. |
Route A: Suzuki Coupling Followed by Reduction
This two-step approach involves the initial formation of a carbon-carbon bond between the pyrimidine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of the aldehyde functionality to the desired alcohol.
Step 1: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. In this proposed route, 2-chloropyrimidine is coupled with 4-formylphenylboronic acid to yield the intermediate, (4-(pyrimidin-2-yl)phenyl)carbaldehyde.
Step 2: Aldehyde Reduction
The resulting aldehyde is then reduced to the primary alcohol, this compound, using a mild reducing agent such as sodium borohydride. This reduction is typically high-yielding and chemoselective for the aldehyde group.[1][2]
Experimental Protocol: Synthesis of (4-(pyrimidin-2-yl)phenyl)carbaldehyde via Suzuki Coupling
-
In a reaction vessel, 2-chloropyrimidine (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) are combined in a solvent mixture, typically 1,4-dioxane and water.
-
The mixture is degassed, and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is added.
-
The reaction is heated under an inert atmosphere, often with microwave irradiation to reduce reaction times, until the starting materials are consumed as monitored by TLC or LC-MS.[3][4]
-
Upon completion, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.
-
Expected Yield: Based on similar couplings, yields for this step are anticipated to be in the range of 70-85%.[3][5][6]
Experimental Protocol: Reduction of (4-(pyrimidin-2-yl)phenyl)carbaldehyde
-
The aldehyde intermediate (1.0 eq.) is dissolved in a protic solvent such as methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (NaBH₄, 1.1 eq.) is added portion-wise.[7][8]
-
The reaction is stirred at low temperature and then allowed to warm to room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
-
Expected Yield: Reductions of this type are typically very efficient, with expected yields of over 90%.[1][9]
Logical Workflow for Route A
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. studylib.net [studylib.net]
- 9. scielo.br [scielo.br]
Unveiling the Action of (4-Pyrimidin-2-ylphenyl)methanol: A Comparative Guide to TAK1 Inhibition
For Immediate Release
This guide provides a comprehensive analysis of the probable mechanism of action of (4-Pyrimidin-2-ylphenyl)methanol, postulating its role as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Drawing upon the established prevalence of the pyrimidine scaffold in kinase inhibitors, this document compares the compound to known TAK1 inhibitors, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While direct experimental evidence for this compound is emerging, its structural similarity to a class of potent 2,4-disubstituted pyrimidine-based TAK1 inhibitors strongly suggests its activity against this key signaling protein. TAK1 is a critical mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target in oncology and inflammatory diseases.[1]
Comparative Analysis of TAK1 Inhibitors
To contextualize the potential efficacy of this compound, this guide provides a comparative summary of well-characterized TAK1 inhibitors. The table below highlights the half-maximal inhibitory concentration (IC50) values of these compounds against TAK1, offering a benchmark for potency.
| Compound | Type | TAK1 IC50 (nM) | Notes |
| This compound | Plausible Type I or II | N/A | Postulated TAK1 inhibitor based on pyrimidine scaffold. Experimental validation is required. |
| 5Z-7-Oxozeaenol | Covalent, Irreversible | 22 | A natural product that covalently binds to a cysteine residue in the TAK1 active site.[2] |
| Takinib | Selective, ATP-competitive | 9.5 | A potent and selective TAK1 inhibitor that binds to the ATP-binding pocket.[3] |
| HS-276 | Selective, Oral Bioavailable | Ki = 2.5 | A highly selective and orally bioavailable TAK1 inhibitor developed for inflammatory arthritis. |
| NG25 | Type II | 149 | A dual inhibitor of TAK1 and MAP4K2.[2] |
Elucidating the TAK1 Signaling Pathway
TAK1 acts as a central node in multiple signaling cascades that regulate inflammation, immunity, and cell survival. Upon activation by upstream signals like TNF-α or IL-1β, TAK1 phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). Inhibition of TAK1 is expected to block these downstream events, thereby reducing inflammatory responses and potentially inducing apoptosis in cancer cells.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesis that this compound inhibits TAK1 and to characterize its effects, the following experimental protocols are recommended.
In Vitro TAK1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.
Detailed Protocol:
-
Reagent Preparation : Prepare solutions of recombinant TAK1/TAB1 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), and ATP in a kinase assay buffer.
-
Compound Plating : Serially dilute this compound in DMSO and add to a 96-well plate. Include wells for a positive control inhibitor and a DMSO-only negative control.
-
Enzyme Addition : Add the diluted TAK1/TAB1 enzyme solution to all wells except the blank.
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation : Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection : Stop the reaction and quantify kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[4]
-
Data Analysis : Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
This method assesses the effect of the compound on the TAK1 signaling pathway within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment : Culture an appropriate cell line (e.g., HEK293 or a relevant cancer cell line) and treat with varying concentrations of this compound for a specified time.
-
Cell Stimulation : Stimulate the cells with a known TAK1 activator, such as TNF-α or IL-1β, for a short period (e.g., 15-30 minutes).
-
Cell Lysis : Lyse the cells to extract total proteins.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated and total forms of TAK1, IKKα/β, p38, and JNK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[5][6]
-
Detection : Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the effect of the compound on the phosphorylation status of TAK1 and its downstream targets.
Conclusion
The structural characteristics of this compound strongly suggest its potential as a novel inhibitor of TAK1. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for the scientific community to further investigate this compound's mechanism of action and its therapeutic potential in cancer and inflammatory diseases. Future studies should focus on direct enzymatic assays and cellular analyses to definitively confirm its inhibitory activity against TAK1 and elucidate its downstream signaling effects.
References
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Pyrimidine-Based EGFR Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comprehensive comparison of a pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor against the well-established therapeutic, Gefitinib. By presenting reproducible biological data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, we aim to offer an objective resource to inform and guide future research in this critical area of oncology.
At the heart of targeted cancer therapy lies the principle of selectively inhibiting molecular drivers of tumorigenesis. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of these enzymes. While the originally queried compound, (4-Pyrimidin-2-ylphenyl)methanol, lacks extensive publicly available biological data, this guide will focus on a structurally related and well-characterized 2-phenylaminopyrimidine derivative with demonstrated anti-EGFR activity. For the purpose of this comparative analysis, we will refer to this molecule as "Compound P".
Quantitative Comparison of Inhibitory Potency
To provide a clear and concise overview of the biological activity, the following tables summarize the in vitro potency of Compound P and the comparator, Gefitinib, against EGFR and a representative cancer cell line.
| Compound | Target | IC50 (nM)[1] | Assay Type |
| Compound P (Furanopyrimidine-based) | EGFR (L858R/T790M) | 38 | Kinase Assay |
| EGFR (Wild-Type) | 393 | Kinase Assay | |
| Gefitinib | EGFR (Wild-Type) | 37 | Kinase Assay[2][3] |
| EGFR (Tyr1173 phosphorylation) | 26 | Cellular Assay[2][3] | |
| EGFR (Tyr992 phosphorylation) | 57 | Cellular Assay[2][3] |
| Compound | Cell Line | IC50 (nM)[4][5] | Assay Type |
| Compound P (Furanopyrimidine-based) | H1975 (EGFR L858R/T790M) | Not explicitly stated, but selective inhibition demonstrated | Cell Proliferation Assay |
| Gefitinib | PC-9 (EGFR exon 19 deletion) | 77.26 | Cell Proliferation Assay[5] |
| H3255 (EGFR L858R) | 0.003 µM (3 nM) | Cell Proliferation Assay[4] | |
| 11-18 (EGFR mutant) | 0.39 µM (390 nM) | Cell Proliferation Assay[4] |
Deciphering the Mechanism: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, survival, and differentiation.[6][7] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[8] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation.[6] Kinase inhibitors like Compound P and Gefitinib act by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing its activation and blocking the downstream signaling events that promote tumor growth.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Reproducibility Corner: Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound (e.g., Compound P, Gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted test compound, recombinant EGFR enzyme, and the peptide substrate. Include controls for "no inhibitor" (positive control) and "no enzyme" (background).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percent inhibition relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro Kinase Assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation and viability of cancer cell lines.
Objective: To determine the IC50 of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., H1975, PC-9)
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
Caption: Workflow for the Cell-Based Proliferation Assay.
Conclusion
This guide provides a framework for the comparative evaluation of pyrimidine-based kinase inhibitors, using a 2-phenylaminopyrimidine derivative and Gefitinib as exemplars targeting EGFR. The presented quantitative data, detailed experimental protocols, and pathway visualizations aim to enhance the reproducibility and understanding of the biological data. By offering a standardized approach to data presentation and experimental methodology, we hope to facilitate more direct and meaningful comparisons of novel chemical entities within the dynamic field of drug discovery.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of (4-Pyrimidin-2-ylphenyl)methanol
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a detailed protocol for the proper disposal of (4-Pyrimidin-2-ylphenyl)methanol, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Based on data for structurally similar compounds, this chemical should be treated as hazardous.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
Work Area: Conduct all handling and disposal preparations within a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
Spill Response: In case of a spill, avoid dust formation.[1] Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Data sourced from PubChem entry for (4-(Pyridin-2-yl)phenyl)methanol.
Experimental Protocol for Disposal
The proper disposal of this compound requires segregation as a non-halogenated organic waste. Adherence to the following step-by-step procedure is mandatory.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste."
-
Do not mix this compound with halogenated solvents, heavy metals, or other incompatible waste streams.
2. Container Selection and Labeling:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.
-
The container must be in good condition, free from cracks or damage.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and its approximate concentration if in solution.
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the direct control of laboratory personnel and should be located at or near the point of generation.[2]
-
Keep the waste container securely closed except when adding waste.
-
It is best practice to use secondary containment, such as a larger, chemically resistant tray, to mitigate any potential leaks.
4. Disposal of Empty Containers:
-
Any container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as "Non-Halogenated Organic Waste."
-
After triple-rinsing, deface the original label, and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
5. Arranging for Waste Pickup:
-
Follow your institution's established procedures for hazardous waste collection. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Be mindful of your institution's limits on the volume of waste that can be stored in an SAA.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (4-Pyrimidin-2-ylphenyl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for (4-Pyrimidin-2-ylphenyl)methanol. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses for procedures with a high risk of splashing.[1] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Use chemical-impermeable gloves (e.g., nitrile) inspected before use. A flame-retardant and impervious lab coat should be worn and fully buttoned.[1][2] |
| Respiratory | Respirator | In the absence of a fume hood or when handling powders, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| General | Standard Laboratory Attire | Long pants and closed-toe shoes are required as standard laboratory practice.[2] |
Operational Plan for Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Experimental Workflow for Handling this compound
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from heat sources and direct sunlight.[4][5] It should be stored separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
This compound is a non-halogenated organic compound.[7][8][9][10] As such, its waste must be disposed of according to specific protocols to prevent environmental contamination and ensure safety.
Disposal Workflow for this compound Waste
Waste Container Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The container should also list all constituents and their approximate percentages.
Spill Management
In the event of a spill, evacuate the area and prevent entry. For small spills, if you are trained and have the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, or if you are not equipped to handle the spill, contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
